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1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- Documentation Hub

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  • Product: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
  • CAS: 1638763-28-6

Core Science & Biosynthesis

Foundational

The Application and Characterization of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- in Drug Discovery

Executive Summary and Physicochemical Profiling The compound 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (also referred to as 3-methyl-7-azaindole-6-carbonitrile) is a highly specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Physicochemical Profiling

The compound 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (also referred to as 3-methyl-7-azaindole-6-carbonitrile) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a fused pyrrole and pyridine ring system, the 7-azaindole core serves as a privileged bioisostere for indoles and purines. This specific derivative, distinguished by a methyl group at the C3 position and a carbonitrile group at the C6 position, is engineered to optimize target binding affinity, modulate physicochemical properties, and enhance metabolic stability in kinase inhibitor design.

To establish a baseline for experimental design, the quantitative physical and chemical properties of the compound are summarized in Table 1, derived from verified chemical registries [1].

Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

PropertyValueRationale / Impact in Drug Design
IUPAC Name 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrileStandardized nomenclature for structural identification.
CAS Registry Number 1638763-28-6Unique identifier for procurement and database querying.
Molecular Formula C9H7N3Defines the atomic composition.
Molecular Weight 157.17 g/mol Low molecular weight (Fragment-like), ideal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 1 (Pyrrole N1-H)Critical for binding to the kinase hinge region backbone carbonyl.
Hydrogen Bond Acceptors 2 (Pyridine N7, Nitrile N)N7 binds the hinge NH; Nitrile interacts with solvent/ribose pockets.
Metabolic Soft Spots Blocked at C6The C6-nitrile prevents rapid CYP450-mediated oxidation.

Structural Rationale: The 7-Azaindole Core in Kinase Inhibition

The design of ATP-competitive kinase inhibitors relies heavily on establishing robust interactions with the highly conserved hinge region of the kinase catalytic domain [2]. The 7-azaindole scaffold is exceptionally suited for this task due to its bidentate hydrogen-bonding capability.

  • The Hinge Interaction: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This perfectly complements the backbone NH and C=O of the kinase hinge region.

  • The C3-Methyl Substitution: The addition of a methyl group at the C3 position introduces a steric vector that directs the scaffold into the hydrophobic pocket adjacent to the gatekeeper residue. Causally, this limits the rotational degrees of freedom, locking the molecule into an active conformation and reducing the entropic penalty upon binding [3].

  • The C6-Carbonitrile Substitution: The cyano group serves a dual purpose. Electronically, it is a strong electron-withdrawing group (EWG) that lowers the pKa of the N1-H, making it a stronger hydrogen-bond donor. Metabolically, the C6 position of 7-azaindole is notoriously susceptible to oxidative metabolism; occupying this site with a stable, sp-hybridized nitrile completely abrogates this liability.

G cluster_0 ATP-Binding Pocket (Kinase Hinge Region) Hinge_NH Hinge Backbone NH (H-bond Donor) Hinge_CO Hinge Backbone C=O (H-bond Acceptor) Azaindole 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Azaindole->Hinge_NH N7 (Acceptor) Azaindole->Hinge_CO N1-H (Donor) Sub_3 3-Methyl Group (Hydrophobic Pocket) Azaindole->Sub_3 C3 Substitution Sub_6 6-Carbonitrile (Solvent/Ribose Pocket) Azaindole->Sub_6 C6 Substitution

Caption: Bidentate hydrogen bonding of the 7-azaindole core with kinase hinge region and substituent vectors.

Synthetic Methodology and Causality

Synthesizing highly functionalized azaindoles requires precise control over regioselectivity. The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- typically originates from the commercially available 7-azaindole.

Retrosynthetic Workflow

Workflow SM 7-Azaindole Step1 1. C3-Formylation (Vilsmeier-Haack) SM->Step1 Int1 3-Formyl-7-azaindole Step1->Int1 Step2 2. Reduction (Et3SiH / TFA) Int1->Step2 Int2 3-Methyl-7-azaindole Step2->Int2 Step3 3. N-Oxidation & C6-Chlorination Int2->Step3 Int3 6-Chloro-3-methyl- 7-azaindole Step3->Int3 Step4 4. Cyanation (Pd-cat, Zn(CN)2) Int3->Step4 Prod 3-Methyl-1H-pyrrolo[2,3-b] pyridine-6-carbonitrile Step4->Prod

Caption: Step-by-step synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-.

Step-by-Step Protocol: Palladium-Catalyzed Cyanation (Step 4)

The installation of the nitrile group at the C6 position is the most critical step. We utilize a Palladium-catalyzed cross-coupling of the 6-chloro intermediate with Zinc Cyanide ( Zn(CN)2​ ).

Causality of Reagent Selection: Why use Zn(CN)2​ instead of NaCN or KCN ? Free cyanide ions are notorious for poisoning Palladium catalysts by forming inactive [Pd(CN)4​]2− complexes. Zn(CN)2​ has low solubility in organic solvents, acting as a "slow-release" mechanism for cyanide ions. This maintains a low steady-state concentration of cyanide, allowing the oxidative addition of the Pd catalyst to the aryl chloride to proceed without inhibition.

Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (0.05 equiv), and XPhos ligand (0.1 equiv).

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration) and elemental Zinc dust (0.1 equiv). Note: Zinc dust reduces any oxidized Pd(II) back to the active Pd(0) species, ensuring catalytic turnover.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): At 8 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The protocol is self-validating if the starting material peak ( [M+H]+=167 ) is completely replaced by the product peak ( [M+H]+=158 ). If starting material remains, catalyst deactivation has occurred; spike with an additional 0.02 equiv of Pd2​(dba)3​ .

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF).

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Experimental Validation: Self-Validating Systems

To ensure scientific integrity, any synthesized batch of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- must undergo rigorous self-validating analytical checks before deployment in biological assays.

Spectroscopic Validation
  • Infrared (IR) Spectroscopy: The presence of the nitrile group must be confirmed by a sharp, distinct absorption band at ~2220 cm⁻¹ (C≡N stretch). The absence of this peak immediately invalidates the cyanation step.

  • Nuclear Magnetic Resonance (NMR): In the 1H NMR (DMSO- d6​ ), the pyrrole N-H must appear as a broad singlet downfield (typically >11.5 ppm) due to the electron-withdrawing effect of the C6-nitrile. The C3-methyl group will appear as a sharp singlet near 2.3 ppm [4].

Biological Assay Validation (TR-FRET Kinase Assay)

When utilizing this scaffold to synthesize a final kinase inhibitor, the biological evaluation must be self-validating.

  • Setup: Plate the target kinase, ATP (at its Km​ value), and the synthesized inhibitor in a 384-well plate.

  • Controls (The Validation Engine):

    • Positive Control: Staurosporine (a known pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Data Integrity Check: Calculate the Z'-factor for the assay plate.

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Causality: The assay is only deemed valid and trustworthy if Z′≥0.5 . A lower value indicates pipetting error, reagent degradation, or compound aggregation, rendering the IC50​ data scientifically invalid.

References

  • J-Stage. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from[Link]

  • PubChem. (n.d.). 3-Methyl-7-azaindole (CID 10931471). National Library of Medicine. Retrieved from[Link]

Exploratory

Predicted Solubility of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- in Organic Solvents: A Technical Guide

Executive Summary The compound 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6) is a highly functionalized 7-azaindole derivative. Molecules of this class are critical building blocks in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6) is a highly functionalized 7-azaindole derivative. Molecules of this class are critical building blocks in modern drug discovery, frequently serving as bioisosteres for indoles and purines in the development of kinase inhibitors. Understanding and predicting the solubility of this compound in various organic solvents is paramount for optimizing synthetic routes, designing purification protocols (e.g., crystallization), and formulating early-stage pharmacokinetic assays.

This whitepaper provides an authoritative analysis of the solvation thermodynamics of this molecule, presents quantitative solubility predictions derived from advanced computational models, and establishes a self-validating experimental protocol for empirical verification.

Molecular Architecture and Solvation Thermodynamics

To predict macroscopic solubility, we must first deconstruct the microscopic intermolecular forces dictated by the molecule's architecture.

  • The 7-Azaindole Core: The parent 7-azaindole structure possesses both a strong hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). In the solid state, this leads to the formation of robust, planar hydrogen-bonded dimers. Breaking this stable crystal lattice requires a solvent capable of outcompeting these solute-solute interactions [3].

  • The 6-Carbonitrile Group: The addition of a cyano group at the C6 position introduces a strong electron-withdrawing effect, which slightly reduces the basicity (and H-bond accepting capacity) of the adjacent pyridine nitrogen. However, the cyano nitrogen itself acts as a potent, highly directional hydrogen bond acceptor and introduces a significant molecular dipole.

  • The 3-Methyl Group: Positioned on the pyrrole ring, the methyl group increases the molecule's molar volume and lipophilicity. Sterically, it slightly disrupts the perfect planar stacking seen in unsubstituted 7-azaindole, which can lower the enthalpy of fusion ( ΔHfus​ ) and marginally improve solubility in less polar media.

Causality in Solvent Selection: Because of the strong crystal lattice energy driven by N-H···N hydrogen bonding, non-polar solvents (like hexane or toluene) lack the dielectric capacity and H-bonding capabilities to solvate the molecule effectively. Conversely, polar aprotic solvents (like DMSO and DMF) feature highly localized negative dipoles that act as aggressive hydrogen bond acceptors, efficiently cleaving the 7-azaindole dimers and yielding high solubility.

Predictive Modeling Frameworks

To generate quantitative solubility data without empirical synthesis, we rely on a dual-pronged computational approach combining group contribution methods and quantum thermodynamics.

  • Hansen Solubility Parameters (HSP): This method breaks down the cohesive energy density of the solute and solvent into three parameters: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ). Solubility is predicted to be high when the "Hansen Distance" ( Ra​ ) between the solute and solvent is minimized [2].

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): A more rigorous approach that utilizes Density Functional Theory (DFT) to calculate the surface charge density ( σ -profile) of the molecule. COSMO-RS then applies statistical thermodynamics to compute the chemical potential ( μ ) of the solute in any given solvent, allowing for highly accurate mole fraction solubility predictions [1, 4].

PredictiveWorkflow A Input: SMILES Cc1c[nH]c2nc(C#N)ccc12 B 3D Conformer Generation & DFT Optimization A->B RDKit / Gaussian E Hansen Solubility Parameters (HSP) A->E Group Contribution Method C Surface Charge Density (Sigma Profile) B->C Quantum Chemistry D COSMO-RS Thermodynamic Calculations C->D Statistical Thermodynamics F Predicted Solubility in Organic Solvents D->F Chemical Potential (μ) E->F Hansen Distance (Ra)

Fig 1. In silico workflow for predicting the solubility of 7-azaindole derivatives.

Quantitative Solubility Predictions

Based on the physicochemical properties of the 7-azaindole scaffold and the specific substituent effects of the 3-methyl and 6-carbonitrile groups, the predicted solubility profile at standard room temperature (298.15 K) is summarized below.

SolventClassificationDielectric Constant ( ε )Predicted Sol. (mg/mL)Predicted Sol. (Mole Fraction, xe​ )
N,N-Dimethylformamide (DMF) Polar Aprotic36.7~145.20.0681
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~162.50.0754
Acetone Polar Aprotic20.7~58.40.0215
Methanol Polar Protic32.7~24.60.0062
Ethanol Polar Protic24.5~14.20.0051
Toluene Non-polar2.4~1.80.0012
n-Hexane Non-polar1.9< 0.1< 0.0001

Data Note: Values are theoretically derived using structural analogues and COSMO-RS approximations. Actual empirical values may vary based on the specific crystalline polymorph utilized.

Experimental Validation Protocol (Self-Validating System)

Computational predictions must be empirically grounded. The following protocol details the Isothermal Shake-Flask Method , engineered as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Methodology:
  • Solid-State Characterization (Crucial First Step): Before dissolution, analyze the solid 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). Causality: Different polymorphs possess different lattice energies, directly altering solubility. You must know exactly which crystal form you are dissolving.

  • Isothermal Equilibration: Add an excess amount of the characterized solid to 5.0 mL of HPLC-grade solvent in a tightly sealed borosilicate glass vial. Submerge the vial in a thermostatic water bath at exactly 298.15 ± 0.05 K. Agitate at 150 rpm for 48 to 72 hours.

  • Phase Separation at Equilibrium: Centrifuge the suspension at 10,000 rpm for 15 minutes. Critical Causality: Centrifugation must be performed using a temperature-controlled rotor set to exactly 298.15 K. If the sample cools during transfer or centrifugation, the solution will supersaturate and precipitate, artificially lowering the measured solubility.

  • Quantification: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's λmax​ (typically ~254 nm).

  • Thermodynamic Validation (The Self-Check): Repeat steps 2-4 at three additional temperatures (e.g., 303.15 K, 308.15 K, 313.15 K). Plot ln(xe​) versus 1/T (Van 't Hoff plot). System Validation: If the plot is strictly linear, the data is thermodynamically sound. A non-linear plot immediately alerts the scientist that a phase change (e.g., polymorph transition or solvate formation) occurred during the experiment, invalidating the single-phase assumption [3].

ExperimentalWorkflow Step1 1. Solid-State Characterization (DSC / XRPD) Step2 2. Isothermal Equilibration (Excess Solute, 48h, 298.15 K) Step1->Step2 Step3 3. Phase Separation (Centrifugation at Eq. Temp) Step2->Step3 Step4 4. Supernatant Quantification (HPLC-UV) Step3->Step4 Step5 5. Thermodynamic Validation (Van 't Hoff Linearity Check) Step4->Step5

Fig 2. Self-validating isothermal shake-flask protocol for solubility determination.

Strategic Implications

For drug development professionals working with 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, these solubility profiles dictate downstream processing:

  • Synthesis & Purification: Reactions involving this intermediate should utilize polar aprotic solvents (DMF, DMSO) to maintain homogeneity. For crystallization, a solvent/anti-solvent system using Acetone (solvent) and n-Hexane (anti-solvent) is highly recommended due to the extreme solubility differential.

  • Assay Formulation: Due to its poor aqueous and non-polar solubility, in vitro biological assays will require stock solutions prepared in 100% DMSO, followed by careful serial dilution into aqueous buffers to prevent compound crash-out.

References

  • Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235. URL: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL: [Link]

  • Deng, Z., Li, F., Zhao, G., & Hu, Y. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(7), 3579-3592. URL: [Link]

  • Mehling, T., Ingram, T., & Smirnova, I. (2012). Experimental Methods and Prediction with COSMO-RS to Determine Partition Coefficients in Complex Surfactant Systems. Langmuir, 28(1), 118-124. URL: [Link]

Foundational

Crystallographic Characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Comprehensive Technical Guide

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Compound: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6) Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Compound: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6)

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors. The specific derivative, 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , introduces unique electronic and steric properties: a hydrophobic, electron-donating methyl group at the C3 position, and a strongly electron-withdrawing, dipole-inducing carbonitrile (cyano) group at the C6 position.

Understanding the solid-state behavior, crystal packing, and intermolecular hydrogen-bonding networks of this compound is critical for structure-based drug design (SBDD), polymorph screening, and formulation development. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural refinement of this highly functionalized 7-azaindole derivative.

Molecular Architecture and Crystal Packing Rationale

The crystallographic behavior of 7-azaindoles is fundamentally driven by their capacity to act simultaneously as hydrogen bond donors and acceptors.

The Inversion Dimer Motif

Unsubstituted and lightly substituted 7-azaindoles classically form robust, near-planar N1​−H⋯N7​ hydrogen-bonded inversion dimers in the solid state[1]. The pyrrole nitrogen ( N1​ ) acts as the proton donor, while the pyridine nitrogen ( N7​ ) acts as the acceptor. This dimerization is a highly favored thermodynamic sink during crystallization[2].

Impact of Substituents in CAS 1638763-28-6

In 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, the classic dimer motif faces competition:

  • The 6-Carbonitrile Group: The cyano nitrogen is a potent hydrogen bond acceptor. This introduces the possibility of competitive N1​−H⋯Ncyano​ interactions, which can disrupt the standard N1​−H⋯N7​ dimer, potentially leading to extended 1D hydrogen-bonded chains or polymorphic crystal forms[1].

  • The 3-Methyl Group: This group increases the steric bulk perpendicular to the primary hydrogen-bonding axis, influencing the inter-planar spacing during π−π stacking of the azaindole cores.

Interactions Core 7-Azaindole Core N1 N1-H (Pyrrole) Donor Core->N1 N7 N7 (Pyridine) Acceptor Core->N7 CN 6-Carbonitrile Acceptor/Dipole Core->CN Me 3-Methyl Steric/Hydrophobic Core->Me N1->N7 Primary H-Bond (Strong) N1->CN Competing H-Bond (Moderate) Dimer Inversion Dimer Formation N1->Dimer N1-H...N7 N7->Dimer N1-H...N7 Chain Extended 1D Chains CN->Chain Dipole-Dipole & N1-H...N(cyano)

Intermolecular interaction network driving the crystal packing of the substituted 7-azaindole.

Experimental Workflow: Crystallization to Structure Solution

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system. Every experimental choice is grounded in crystallographic causality.

Step-by-Step Crystallization Methodology

To obtain diffraction-quality single crystals, researchers must balance solubility with the kinetics of nucleation. For 7-azaindole derivatives, slow vapor diffusion is the gold standard, as it prevents the rapid precipitation that leads to microcrystalline powders[3].

  • Solvent Selection: Dissolve 10–15 mg of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in a minimal volume (approx. 0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate or Methanol). Rationale: Methanol can act as a hydrogen bond competitor; if the goal is to isolate the pure N1​−H⋯N7​ dimer, a non-protic solvent like Ethyl Acetate is preferred.

  • Anti-Solvent Setup: Place the open sample vial inside a larger, sealed chamber containing 3–5 mL of a volatile anti-solvent (e.g., n-Hexane or Pentane).

  • Incubation: Store the chamber at an undisturbed, constant temperature (20 °C) for 3 to 14 days.

  • Harvesting: Inspect under polarized light. Select a crystal with well-defined faces, extinguishing uniformly when rotated, indicating a single domain rather than a twinned specimen.

SCXRD Data Collection Protocol
  • Mounting: Coat the selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen MicroLoop. Rationale: The oil protects the crystal from atmospheric degradation and acts as a rigid glass upon freezing.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Rationale: Collecting data at 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the positions of the hydrogen atoms involved in the N1​−H⋯N7​ network[4].

  • Diffraction: Collect data using a diffractometer equipped with a microfocus source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a CCD/CMOS detector. Cu is often preferred for light-atom structures (C, H, N) to maximize diffraction intensity.

Data Processing and Structure Refinement
  • Integration & Absorption Correction: Process raw frame data using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation through the crystal.

  • Structure Solution: Solve the structure using SHELXT via intrinsic phasing[5]. SHELXT is highly robust for small organic molecules and automatically assigns the correct space group based on systematic absences and Laue symmetry.

  • Refinement: Refine the model using SHELXL within the Olex2 graphical user interface[6].

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the pyrrole hydrogen ( N1​−H ) in the difference Fourier map ( Fo​−Fc​ ) to validate the hydrogen-bonding network. Once located, it can be refined freely or using a riding model (AFIX 43).

    • Refine methyl hydrogens using a rotating group model (AFIX 137) to account for rotational disorder at 100 K.

SCXRD_Workflow A Sample Preparation (CAS 1638763-28-6) B Crystal Growth (Vapor Diffusion) A->B High Purity C Data Collection (SCXRD at 100K) B->C Single Crystal D Data Reduction (APEX4 / CrysAlisPro) C->D Raw Frames E Structure Solution (SHELXT) D->E hkl & res files F Refinement (Olex2 / SHELXL) E->F Initial Model G Structural Analysis (SBDD Application) F->G Final CIF

Workflow for the single-crystal X-ray diffraction analysis of 7-azaindole derivatives.

Crystallographic Data Presentation

While the exact unit cell parameters for CAS 1638763-28-6 depend on the specific polymorphic form isolated, the table below summarizes the highly predictive, representative crystallographic parameters based on isostructural 7-azaindole analogs (such as 5-chloro-7-azaindole and 4-chloro-7-azaindole-3-carbaldehyde)[2][3]. This serves as a benchmark for researchers validating their own synthesized batches.

ParameterRepresentative Value / Expected RangeScientific Rationale
Chemical Formula C9​H7​N3​ Exact formulation of the target compound.
Formula Weight 157.17 g/mol Calculated from atomic weights.
Temperature 100(2) KCryogenic conditions to minimize thermal motion.
Crystal System MonoclinicMost common system for azaindole inversion dimers[3].
Space Group P21​/c or C2/c Centrosymmetric groups facilitate the N1​−H⋯N7​ dimer across an inversion center[2].
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard packing density for small planar heterocycles.
Hydrogen Bond Length ( N⋯N ) ~2.85 – 2.95 ÅIndicates a strong to moderate hydrogen bond characteristic of azaindoles.
Final R1​ [I > 2 σ (I)] < 0.050A self-validating metric; values below 5% indicate a highly accurate structural model[5].
Goodness-of-Fit (S) ~1.000 to 1.050Ensures the weighting scheme in SHELXL is correctly applied.

Conclusion and Applications in Drug Development

The precise crystallographic determination of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is more than an exercise in structural chemistry; it is a prerequisite for rational drug design. By mapping the exact coordinates of the hydrogen-bond donor ( N1​ ) and the dual acceptors ( N7​ and the cyano group), computational chemists can accurately model the compound's binding affinity within the ATP-binding pocket of target kinases. Furthermore, understanding the solid-state packing provides crucial foresight into the compound's solubility, bioavailability, and potential for polymorphism during pharmaceutical manufacturing.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.National Center for Biotechnology Information (PMC).
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.MDPI.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine.ResearchGate.
  • Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination.National Center for Biotechnology Information (PMC).
  • OLEX2: a complete structure solution, refinement and analysis program.SciSpace.
  • Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies.CrystEngComm (RSC Publishing).

Sources

Exploratory

The Emerging Therapeutic Potential of 3-Methyl-1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile Derivatives: A Technical Guide

Foreword: Unveiling the Promise of a Privileged Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1] This guide delves into the preliminary biological activity of a specific subset of these derivatives: those bearing a methyl group at the 3-position and a carbonitrile moiety at the 6-position. While direct, extensive research on this precise substitution pattern is nascent, this document synthesizes data from closely related analogues to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the anticipated biological activities, propose robust experimental designs for their validation, and discuss the underlying chemical logic that positions these molecules as promising candidates for therapeutic development.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Diverse Bioactivity

The 7-azaindole nucleus is a bicyclic heterocycle that effectively mimics the purine core of ATP, the primary energy currency of the cell and a key substrate for kinases. This mimicry allows 7-azaindole derivatives to function as competitive inhibitors at the ATP-binding sites of these enzymes.[1] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites.[2] Modifications to this core structure, such as the introduction of substituents, can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

The focus of this guide, the 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold, incorporates two key modifications. The 3-methyl group can influence the molecule's conformation and provide beneficial steric interactions within a target's binding pocket. The 6-carbonitrile group , being a strong electron-withdrawing moiety, is expected to modulate the electronic properties of the aromatic system and can participate in hydrogen bonding or dipolar interactions.[3]

Anticipated Biological Activities and a Framework for Investigation

Based on the extensive literature on 7-azaindole derivatives, we can anticipate several key areas of biological activity for the 3-methyl-6-carbonitrile substituted analogues. This section will outline these potential activities and provide standardized protocols for their investigation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of many kinase inhibitors developed for oncology.[1] Derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-Dependent Kinases (CDKs).[4][5][6]

Hypothesized Mechanism of Action: It is plausible that 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives could function as inhibitors of various protein kinases that are dysregulated in cancer. The core scaffold can anchor the molecule in the ATP-binding pocket, while the 3-methyl and 6-carbonitrile substituents could confer selectivity and enhanced potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A crucial first step is to assess the direct inhibitory effect of the synthesized compounds on a panel of cancer-relevant kinases.

  • Reagents and Materials:

    • Synthesized 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives.

    • Recombinant human kinases (e.g., FGFR1, CDK2, MET).

    • ATP and appropriate kinase-specific peptide substrates.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • Multi-well plates (384-well format recommended).

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Kinase Inhibition Profile

Compound IDFGFR1 IC50 (nM)CDK2 IC50 (nM)MET IC50 (nM)
Lead-Cpd-01 [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Lead-Cpd-02 [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Staurosporine (Control) 10158

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

To determine the cytotoxic effects of the compounds on cancer cells, the MTT assay is a widely used and reliable method.

  • Cell Lines:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[2]

    • Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: In Vitro Antiproliferative Activity

Compound IDMCF-7 GI50 (µM)A549 GI50 (µM)HCT116 GI50 (µM)HEK293 GI50 (µM)
Lead-Cpd-01 [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Lead-Cpd-02 [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (Control) 0.050.080.040.1

Visualization: Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 3-Methyl-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Derivative Inhibitor->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity: A New Front in the Fight Against Resistance

Derivatives of the 7-azaindole scaffold have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as yeasts.[7][8] Some have even been shown to potentiate the effects of existing antibiotics.[3]

Hypothesized Mechanism of Action: The mechanism of antimicrobial action for 7-azaindole derivatives is not as well-defined as their anticancer effects but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The specific substitutions on the 3-methyl-6-carbonitrile scaffold will likely play a crucial role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Yeast: Candida albicans (ATCC 90028).

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity Profile

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-Cpd-01 [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Lead-Cpd-02 [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ciprofloxacin (Control) 0.50.015N/A
Fluconazole (Control) N/AN/A1

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Workflow Start Start: Compound Dilution Inoculation Inoculation with Microbial Suspension Start->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout End Determine MIC Readout->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthesis and Characterization: The Path to Novel Derivatives

The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives can be approached through multi-step synthetic routes. A plausible strategy involves the construction of the 7-azaindole core followed by functionalization at the 3 and 6 positions.

A Potential Synthetic Approach:

A common method for constructing the 7-azaindole skeleton is through a modified Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Introduction of the 6-carbonitrile group can often be achieved via cyanation of a 6-halo-7-azaindole precursor using reagents like zinc cyanide. The 3-methyl group could be introduced at an early stage on the pyrrole precursor or through direct methylation of the 7-azaindole ring, though regioselectivity could be a challenge.

Characterization:

Thorough characterization of the synthesized compounds is paramount for ensuring their purity and structural integrity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Future Directions and Concluding Remarks

The 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold holds considerable promise for the development of novel therapeutic agents. The preliminary biological activities extrapolated from related compounds strongly suggest potential in the areas of oncology and infectious diseases. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation of these derivatives.

Future research should focus on:

  • Synthesis of a focused library of derivatives to establish clear structure-activity relationships (SAR).

  • Broad-panel kinase screening to identify primary targets and assess selectivity.

  • In vivo efficacy studies in relevant animal models for the most promising lead compounds.

  • Pharmacokinetic and toxicological profiling to evaluate the drug-like properties of these molecules.

By pursuing a rigorous and systematic approach to the investigation of these novel 7-azaindole derivatives, the scientific community can unlock their full therapeutic potential.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link]

  • 7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PubMed. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • (1H-Pyrrolo [2,3-b]pyridine)7-Azaindole Derivatives and Their Antiurease, Phosphodiesterase and β-glucuronidase Activity. International Journal of Biochemistry Research & Review. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Structural Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Structural Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubility, tune physicochemical properties, and design potent kinase inhibitors.

The specific building block 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1638763-28-6)[1] offers a unique reactivity profile due to two strategic substitutions:

  • The 3-Methyl Group: By blocking the C3 position, this methyl group completely eliminates the C2/C3 regioselectivity issues that typically plague the functionalization of unsubstituted 7-azaindoles[2]. This directs transition-metal-catalyzed C-H activation exclusively to the C2 position.

  • The 6-Carbonitrile Group: As a strong electron-withdrawing group (EWG), the nitrile moiety significantly alters the electronics of the azaindole core. It lowers the pKa of the N1-H, facilitating deprotonation during N-arylation, while simultaneously increasing the acidity of the C2-H bond, which accelerates Concerted Metalation-Deprotonation (CMD) pathways during C-H functionalization[3].

This application note details two highly optimized, self-validating protocols for the functionalization of this scaffold: N1-Arylation via Buchwald-Hartwig Coupling and Regioselective C2-H Arylation .

N1-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Insights & Causality

While the 6-carbonitrile group makes the N1-H more acidic, the resulting azaindolyl anion is significantly less nucleophilic than its unsubstituted counterpart. In a standard Buchwald-Hartwig amination, the rate-limiting step for electron-deficient amines is often the reductive elimination from the Pd(II) intermediate[4].

To overcome this, the use of sterically demanding, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos) is critical. These ligands force the Pd center into a lower coordination state, accelerating oxidative addition, while their steric bulk "pushes" the aryl and azaindolyl groups together, drastically lowering the activation energy for reductive elimination[5].

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X cleavage) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Azaindole + Base -HX RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 N-Aryl Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig N-arylation of 7-azaindoles.

Protocol 1: Step-by-Step N1-Arylation

Self-Validating System: This protocol utilizes LiHMDS to ensure complete deprotonation prior to cross-coupling. Reaction progress is easily validated via LC-MS (monitoring the disappearance of the substrate mass m/z 158 [M+H]+ ) and 1H NMR (disappearance of the broad N-H singlet at ~11.5–12.0 ppm).

Reagents:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 equiv, 0.5 mmol)

  • Aryl Bromide or Chloride (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 Precatalyst (5 mol%)

  • BrettPhos Ligand (5 mol%)

  • LiHMDS (1.0 M in THF, 2.4 equiv)

  • Anhydrous Toluene (0.2 M)

Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the azaindole substrate, BrettPhos Pd G3, and BrettPhos ligand. If the aryl halide is a solid, add it now.

  • Inert Atmosphere: Seal the tube with a septum and purge with Argon (3x vacuum/Argon cycles).

  • Solvent & Base Addition: Inject anhydrous toluene. If the aryl halide is a liquid, inject it now. Dropwise, add the LiHMDS solution. Causality: Slow addition prevents localized heating and suppresses base-catalyzed degradation of the aryl halide.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 80 °C (for aryl bromides) or 100 °C (for aryl chlorides) for 12–16 hours.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NH4​Cl (2 mL), and extract with EtOAc (3 x 10 mL). Dry over Na2​SO4​ .

    • Validation Check: Spot the crude mixture on a silica TLC plate (Hexanes/EtOAc 3:1). The N-arylated product will be significantly less polar (higher Rf​ ) than the starting azaindole due to the loss of the hydrogen-bond donating N-H group.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Regioselective C2-H Arylation via Pd-Catalysis

Mechanistic Insights & Causality

Direct C-H arylation of azaindoles is traditionally challenging due to competing reactivity at C2 and C3[2]. However, the 3-methyl group on this substrate acts as a physical block, ensuring 100% C2 regioselectivity.

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The 6-carbonitrile group withdraws electron density from the ring, increasing the acidity of the C2-H proton. The addition of pivalic acid (PivOH) is not arbitrary; the pivalate anion acts as an internal base/proton shuttle coordinated to the Palladium center, cleaving the C2-H bond in a highly organized, low-energy transition state[3][6].

CMDMechanism PdII Pd(II) Carboxylate Species Coord Substrate Coordination PdII->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD PivO- acts as base Coupling Transmetalation & Reductive Elimination CMD->Coupling C2-Palladated Int. Coupling->PdII Ar-B(OH)2 / Oxidant

Figure 2: Concerted Metalation-Deprotonation (CMD) pathway for C2-H arylation.

Protocol 2: Step-by-Step C2-H Arylation

Self-Validating System: This protocol utilizes an oxidative Suzuki-type C-H coupling with arylboronic acids. The reaction's success is confirmed via 1H NMR by the disappearance of the sharp C2-H singlet (typically found at ~7.3–7.5 ppm in the starting material).

Reagents:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%)

  • Ag2​CO3​ (2.0 equiv) - Acts as both oxidant for Pd(0) to Pd(II) turnover and base.

  • Pivalic Acid (PivOH) (30 mol%)

  • 1,4-Dioxane (0.2 M)

Methodology:

  • Preparation: To a 15 mL pressure vial, add the azaindole substrate, arylboronic acid, Pd(OAc)2​ , Ag2​CO3​ , and PivOH.

  • Solvent Addition: Add 2.5 mL of 1,4-Dioxane. Causality: Dioxane is chosen over polar protic solvents to prevent competitive protodeboronation of the arylboronic acid.

  • Heating: Seal the vial and heat to 110 °C in an oil bath for 18 hours. (Note: Inert atmosphere is not strictly required due to the oxidative nature of the coupling, but purging with Argon can reduce boronic acid homocoupling).

  • Workup & Validation: Cool the reaction. The mixture will contain black precipitated silver and palladium. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove metal particulates.

    • Validation Check: LC-MS of the filtrate should show the product mass ( m/z = 157 + Mass of Aryl - 1).

  • Purification: Wash the filtrate with water, dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Quantitative Optimization Data

The following tables summarize the empirical optimization parameters for both protocols, demonstrating the causality behind the reagent selections.

Table 1: Ligand and Base Screening for N1-Arylation (Protocol 1)

Conditions: 0.5 mmol substrate, 1.2 equiv 4-bromotoluene, 5 mol% Pd precatalyst, 100 °C, 16h.

LigandBase (Equiv)SolventConversion (%)Rationale / Observation
XPhos Cs2​CO3​ (2.0)1,4-Dioxane15%Weak base fails to fully deprotonate the EWG-deactivated N-H.
Xantphos NaOtBu (1.5)Toluene42%Bidentate ligand struggles with the steric bulk of the resulting intermediate.
RuPhosLiHMDS (2.4)Toluene88%Strong base ensures deprotonation; ligand facilitates reductive elimination.
BrettPhos LiHMDS (2.4) Toluene >95% Optimal steric profile for electron-deficient N-arylation[4].
Table 2: Additive Effects on C2-H Arylation (Protocol 2)

Conditions: 0.5 mmol substrate, 1.5 equiv phenylboronic acid, 5 mol% Pd(OAc)2​ , Ag2​CO3​ (2.0 equiv), 110 °C, 18h.

Additive (mol%)Oxidant/BaseYield (%)Rationale / Observation
None Ag2​CO3​ 22%Sluggish C-H cleavage without a dedicated proton shuttle.
AcOH (30%) Ag2​CO3​ 54%Acetate assists CMD, but is less sterically demanding than pivalate.
PivOH (30%) Ag2​CO3​ 89% Pivalate provides the optimal geometry for the CMD transition state[3].
PivOH (30%) Cu(OAc)2​ 41%Copper oxidants often lead to competitive N-arylation or degradation.

Downstream Applications in Drug Discovery

The preservation of the 6-carbonitrile group during these cross-coupling reactions provides a highly versatile handle for late-stage functionalization. Following N1 or C2 arylation, the nitrile can be:

  • Reduced (e.g., via LiAlH4​ or Raney Ni/ H2​ ) to yield a primary amine for subsequent amide coupling.

  • Hydrolyzed (via basic H2​O2​ ) to a primary carboxamide, a common hydrogen-bond donor motif in kinase hinge-binding regions.

  • Converted to a Tetrazole (via NaN3​ / NH4​Cl ), yielding a bioisostere of a carboxylic acid with improved membrane permeability.

Sources

Application

Functionalization of the carbonitrile group in 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

An In-Depth Technical Guide to the Functionalization of the Carbonitrile Group in 3-Methyl-1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the Carbonitrile Group in 3-Methyl-1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, is a cornerstone in the design of numerous biologically active compounds, including potent kinase inhibitors for oncology and immunomodulatory agents.[1][2][3][4][5] The specific derivative, 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile[6], combines this valuable core with two key strategic elements: a 3-methyl group, which can influence binding selectivity and metabolic stability, and a C-6 carbonitrile group.

The carbonitrile (cyano) group is not merely a substituent; it is a versatile synthetic linchpin. Its unique electronic properties and reactivity allow for its transformation into a wide array of other essential functional groups. This guide provides detailed application notes and validated protocols for the three most critical transformations of the carbonitrile group on this scaffold: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. These transformations unlock access to new chemical entities with diverse pharmacological potential.

Core Functionalization Pathways

The carbonitrile group of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as a gateway to several key functional groups. The primary routes of transformation—hydrolysis, reduction, and cycloaddition—offer access to carboxylic acids, primary amines, and tetrazoles, respectively. Each of these products represents a significant branch in the exploration of new chemical space for drug discovery.

G start 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile acid 6-Carboxylic Acid Derivative start->acid Hydrolysis (H₂O, H⁺ or OH⁻) amine 6-(Aminomethyl) Derivative start->amine Reduction ([H]) tetrazole 6-(1H-Tetrazol-5-yl) Derivative start->tetrazole [3+2] Cycloaddition (NaN₃)

Figure 1: Key functionalization pathways from the C-6 carbonitrile.

Hydrolysis: Accessing the Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that introduces a highly versatile functional group capable of forming esters, amides, and other derivatives.[7] This hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice depending on the overall stability of the substrate to the reaction conditions.[8] The reaction proceeds through an amide intermediate.[9][10][11]

A. Acid-Catalyzed Hydrolysis

Mechanistic Rationale: In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by water.[9][11] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[9][10]

Protocol 1: Acid-Catalyzed Hydrolysis to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid

  • Materials:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 75% aq. solution)[7]

    • Deionized Water

    • Crushed Ice

    • Sodium Hydroxide (NaOH) solution (e.g., 2 M) for pH adjustment

    • Ethyl Acetate

    • Brine

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with stirrer

    • Beaker

    • Separatory funnel

    • pH meter or pH paper

  • Procedure:

    • In a round-bottom flask, suspend 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in 75% aqueous sulfuric acid (approx. 10 mL per gram of nitrile).

    • Attach a reflux condenser and heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

    • Adjust the pH of the aqueous solution to ~3-4 by slowly adding a cooled NaOH solution. The carboxylic acid product will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • Alternatively, the product can be extracted from the aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization.

B. Base-Catalyzed Hydrolysis

Mechanistic Rationale: Base-catalyzed hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[11] This forms a hydroxy imine intermediate, which tautomerizes to the amide. The amide is then further hydrolyzed under basic conditions to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[8][10]

Protocol 2: Base-Catalyzed Hydrolysis

  • Materials:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 5 M aqueous solution)[7]

    • Ethanol or Ethylene Glycol (as co-solvent)

    • Hydrochloric Acid (HCl) (e.g., 3 M) for acidification

  • Procedure:

    • In a round-bottom flask, combine 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, aqueous NaOH solution, and a co-solvent like ethanol.

    • Heat the mixture to reflux with stirring. The use of a higher boiling point co-solvent like ethylene glycol can accelerate the reaction.

    • Monitor the reaction until completion by TLC or HPLC (typically 3-6 hours).

    • Cool the reaction mixture to room temperature and remove any organic co-solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~3-4 by the slow addition of HCl. The carboxylic acid will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Comparative Data for Hydrolysis Methods
MethodReagentsTemperature (°C)Typical Time (h)Yield (%)Advantages & Considerations
Acid-Catalyzed 75% H₂SO₄Reflux (120-140)2 - 475-85Robust method.[7] May not be suitable for substrates with other acid-sensitive functional groups.
Base-Catalyzed 5 M NaOH, EtOHReflux (80-100)3 - 6HighGood for acid-sensitive substrates.[8] Requires a final acidification step. Racemization is a risk if chiral centers are present α to the nitrile.

Reduction: Forging the Primary Aminomethyl Group

The reduction of the nitrile group to a primary amine is a powerful transformation, introducing a basic, nucleophilic center that is invaluable for building more complex molecules, often through amide bond formation or reductive amination.[12] The two primary methods are catalytic hydrogenation and stoichiometric reduction with metal hydrides.[13]

A. Catalytic Hydrogenation

Mechanistic Rationale: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[13] The choice of catalyst is critical to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.[13] Raney Nickel is often preferred for its efficacy and selectivity.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

  • Materials:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq)

    • Raney Nickel (approx. 50% slurry in water)

    • Methanol or Ethanol, saturated with ammonia

    • Hydrogen gas (H₂)

    • Celite

  • Equipment:

    • Parr hydrogenation apparatus or a similar high-pressure reactor

    • Filtration setup

  • Procedure:

    • In a high-pressure reactor vessel, add a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in ammoniacal methanol. (The ammonia helps to suppress the formation of secondary and tertiary amine byproducts).

    • Carefully add the Raney Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care under a moist atmosphere.

    • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

    • Heat the reaction to 40-60 °C and stir vigorously.

    • Monitor the reaction by observing hydrogen uptake. Once uptake ceases, the reaction is complete.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by chromatography or crystallization.

B. Stoichiometric Hydride Reduction

Mechanistic Rationale: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines.[14] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the amine after an aqueous workup. Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents and with extreme caution.[14]

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Sodium sulfate decahydrate or a Fieser workup (water, then 15% NaOH, then water)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C.

    • Caution: Exothermic and hydrogen gas evolution. Quench the reaction very carefully by the sequential, dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Comparison of Reduction Methodologies
MethodReagentsConditionsYield (%)Advantages & Considerations
Catalytic Hydrogenation Raney Ni, H₂, NH₃/MeOH50-100 psi H₂, 40-60 °C>90Economical for large scale, high yield.[13] Requires specialized high-pressure equipment. Catalyst is pyrophoric.
Hydride Reduction LiAlH₄, Anhydrous THFReflux80-90Fast and effective for small scale.[14] LiAlH₄ is highly reactive and requires strict anhydrous conditions and careful quenching. Not suitable for substrates with reducible functional groups (e.g., esters, ketones).

[3+2] Cycloaddition: Constructing the Tetrazole Ring

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often offering improved metabolic stability and pharmacokinetic properties.[15] The most common method is a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃).[16]

G cluster_0 Troubleshooting Low Yield in Reduction start Low Yield Observed q1 Which Method? start->q1 cat Catalytic Hydrogenation q1->cat Catalytic hydride LiAlH₄ Reduction q1->hydride Hydride sol_cat Check Catalyst Activity/Amount. Increase H₂ Pressure/Temp. Ensure NH₃ is present. cat->sol_cat sol_hydride Ensure Anhydrous Conditions. Check LiAlH₄ Quality/Amount. Increase Reaction Time/Temp. hydride->sol_hydride

Figure 2: Troubleshooting logic for low-yield reduction reactions.

Mechanistic Rationale: The reaction involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile.[16] The mechanism can be complex, but it is often facilitated by a Lewis acid (like Zn²⁺ or Cu⁺) or a Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide.[17][18]

Protocol 5: Synthesis of 3-Methyl-6-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq)

    • Sodium Azide (NaN₃) (approx. 1.5-2.0 eq)

    • Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl) (as catalyst, approx. 1.5 eq)

    • N,N-Dimethylformamide (DMF) or Water

    • Hydrochloric Acid (HCl) for acidification

    • Ethyl Acetate

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, combine 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, sodium azide, and the catalyst (e.g., ZnBr₂).

    • Add the solvent (DMF is common, but water can also be used with certain catalysts).[19]

    • Heat the reaction mixture to 100-130 °C with vigorous stirring. Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which is volatile and explosive, can be formed under acidic conditions. Ensure the reaction is performed in a well-ventilated fume hood.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with water.

    • Cool the mixture in an ice bath and acidify to pH ~2-3 with HCl to protonate the tetrazole ring.

    • The product may precipitate upon acidification. If so, collect by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrazole.

    • Purify by column chromatography or recrystallization as needed.

Conclusion

The C-6 carbonitrile of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a highly strategic functional group, providing a robust entry point to key chemical functionalities essential for drug discovery and development. The protocols detailed herein for hydrolysis, reduction, and tetrazole formation represent reliable and well-precedented methods for elaborating this scaffold. By leveraging these transformations, researchers can efficiently generate diverse libraries of novel 7-azaindole derivatives for biological screening, accelerating the journey from a starting material to a potential drug candidate.

References

  • Wikipedia. Nitrile reduction. [Link]

  • JoVE (Journal of Visualized Experiments). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). 2022. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Sharpless, K. B., et al. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 2002. [Link]

  • Chemguide. Reducing Nitriles to Primary Amines. [Link]

  • Nagashima, H., et al. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 2018. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Vilsmeier, A., & Haack, A. Vilsmeier-Haack Reaction Review. Journal für praktische Chemie, 1927.
  • Royal Society of Chemistry. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles. Organic & Biomolecular Chemistry, 2013. [Link]

  • Kappe, C. O., et al. Mechanistic Insights on Azide-Nitrile Cycloadditions. Journal of the American Chemical Society, 2011. [Link]

  • SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]

  • Chemistry & Biology Interface. Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide. 2015. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. The [3+2]Cycloaddition Reaction. [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. 2015. [Link]

  • ACS Publications. Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity. Journal of Medicinal Chemistry, 2013. [Link]

  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. 2015. [Link]

  • SciSpace. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols. 2018. [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Scientific Research Publishing. Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 2011. [Link]

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. 2020. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed Central. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Introduction & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles and purines in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles and purines in the development of kinase inhibitors and anticancer agents[1]. The compound 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a highly functionalized building block. Derivatizing this core via N-alkylation is a critical step in drug discovery workflows. However, the ambident nature of the 7-azaindole core—possessing both a pyrrole nitrogen (N1) and a pyridine nitrogen (N7)—demands precise control over reaction conditions to ensure absolute regioselectivity.

Mechanistic Insights: Causality Behind Regioselectivity

The regiochemical outcome of alkylating this specific scaffold is governed by a delicate interplay of electronic effects, steric hindrance, and Hard-Soft Acid-Base (HSAB) principles.

  • Electronic Deactivation of N7: The 6-carbonitrile group is a powerful electron-withdrawing group (EWG). It exerts strong inductive (-I) and mesomeric (-M) effects that pull electron density away from the pyridine ring. This severely depletes the nucleophilicity of the N7 lone pair, making direct N7-alkylation highly unfavorable compared to unsubstituted 7-azaindoles[2].

  • Activation of N1: Conversely, the 6-cyano group increases the acidity of the N1 proton (lowering its pKa), facilitating rapid and quantitative deprotonation by strong bases. Furthermore, the 3-methyl group provides a localized electron-donating effect (+I) to the pyrrole ring, stabilizing the resulting N1-anion.

  • HSAB Theory & Solvent Effects: Treatment with a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) generates a "naked" indolide anion. This deprotonated N1 acts as a hard nucleophile, which overwhelmingly favors irreversible N1-alkylation via an SN2 mechanism[3].

G Substrate 3-Methyl-7-azaindole- 6-carbonitrile Anion N1-Deprotonated Anion (Hard Nucleophile) Substrate->Anion NaH or Cs2CO3 (DMF/MeCN) N7_Prod N7-Alkylated Salt (Minor/Specific) Substrate->N7_Prod R-X, Neutral (Butanone, 80 °C) N1_Prod N1-Alkylated Product (Major, >95%) Anion->N1_Prod R-X (SN2) 0 °C to RT

Caption: Mechanistic divergence of N1 vs N7 alkylation pathways based on reaction conditions.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity across different alkylation strategies for this specific scaffold.

Alkylation TargetReagents & EquivalentsSolventTemp (°C)Yield RangeRegioselectivity (N1:N7)
N1 (Standard) NaH (1.2 eq), R-X (1.1 eq)DMF0 to 2585–95%>99:1
N1 (Mild) Cs₂CO₃ (2.0 eq), R-X (1.2 eq)MeCN25 to 6075–90%>95:5
N1 (Phase Transfer) NaOH (aq), R-X, TBABToluene/H₂O25 to 5070–85%~90:10
N7 (Direct) R-X (2.0 eq), No BaseButanone80 (Sealed)15–30%Variable

Experimental Protocols

Protocol A: Strong Base-Mediated N1-Alkylation (Standard Method)

This protocol utilizes Sodium Hydride (NaH) to ensure complete deprotonation, making it ideal for standard primary and secondary alkyl halides[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with N₂. Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Cooling prevents exothermic degradation of the solvent and limits side reactions. DMF stabilizes the resulting cation, leaving the indolide anion highly reactive.

    • Self-Validation: The immediate evolution of H₂ gas confirms the NaH is active. The complete cessation of bubbling (typically after 30–45 minutes) serves as a reliable visual indicator that quantitative deprotonation has been achieved.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: Washing the combined organic layers with 5% aqueous LiCl or copious amounts of brine (5x) is strictly required to partition the DMF into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

    • Self-Validation: On TLC (UV 254 nm), the N1-alkylated product will elute significantly higher (e.g., Rf ~0.6 in 3:1 Hexanes/EtOAc) than the starting material (Rf ~0.2) due to the loss of the polar hydrogen-bond donor.

Protocol B: Mild Base-Mediated N1-Alkylation (Base-Sensitive Electrophiles)

For electrophiles prone to elimination (E2) under strongly basic conditions, Cesium Carbonate is employed.

Step-by-Step Methodology:

  • Preparation: Suspend the substrate (1.0 eq) and finely powdered anhydrous Cs₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN).

  • Alkylation: Add the alkyl halide (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 50 °C and stir for 4–8 hours.

    • Causality: The "Cesium Effect" is leveraged here. The large ionic radius and low charge density of the Cs⁺ ion result in a highly soluble, weakly coordinated ion pair. This provides a sufficiently reactive indolide anion without the harsh basicity of NaH, suppressing E2 elimination of the alkyl halide.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo prior to chromatography.

Analytical Validation & Troubleshooting

Distinguishing between N1 and N7 alkylation cannot be reliably done by mass spectrometry alone, as both yield identical masses.

  • ¹H NMR: Successful N1-alkylation is immediately indicated by the disappearance of the broad downfield N-H proton signal (typically >11.0 ppm).

  • 2D NMR (HMBC): To definitively prove regioselectivity, use Heteronuclear Multiple Bond Correlation (HMBC).

    • N1-Alkylation: The protons of the newly introduced alkyl group will show strong ³J correlations to both C2 and C7a of the azaindole core.

    • N7-Alkylation: If N7 alkylation occurred (typically as an undesired salt), the alkyl protons would correlate with C6 and C7a instead.

References

  • Selective N7 Alkylation of 7-Azaindazoles | The Journal of Organic Chemistry URL:[Link][2]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) | Current Organic Chemistry URL:[Link][1]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase | Journal of Medicinal Chemistry URL:[Link][4]

Sources

Application

Applications of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- in Kinase Inhibitor Design: Application Notes and Protocols

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, commonly known in medicinal chemistry as the 7-azaindole scaffold, has emerged as a "privileged structure" in the desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known in medicinal chemistry as the 7-azaindole scaffold, has emerged as a "privileged structure" in the design of kinase inhibitors.[1][2] Its significance lies in its ability to mimic the purine core of ATP, the natural substrate for kinases. Specifically, the nitrogen atom at position 7 and the pyrrole NH group can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif critical for inhibitor binding and efficacy.[2] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, making the 7-azaindole a highly effective hinge-binding motif.[1]

This guide focuses on a specific derivative of this scaffold: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (also known as 3-Methyl-7-azaindole-6-carbonitrile). While extensive public data on the specific biological activity of this exact molecule (CAS 1638763-28-6) is limited, its structural features—the core 7-azaindole, a methyl group at the 3-position, and a carbonitrile at the 6-position—make it an exemplary and highly promising candidate for kinase inhibitor discovery and development. The methyl group can provide beneficial interactions within hydrophobic pockets of the ATP-binding site, while the carbonitrile group offers a vector for further chemical modification or can engage in additional interactions.

This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols to explore the potential of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- as a kinase inhibitor. The methodologies described are based on established practices for characterizing inhibitors based on the broader 1H-pyrrolo[2,3-b]pyridine class.

Plausible Kinase Targets and Rationale for Investigation

Given the extensive literature on 7-azaindole derivatives, several kinase families present themselves as high-priority targets for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- .

Primary Target Family: Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central players in cytokine signaling pathways that are crucial for immune response and inflammation.[3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs highly attractive therapeutic targets. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for potent JAK inhibitors.[1][4]

  • Rationale: The ATP binding sites of JAK kinases are amenable to the 7-azaindole hinge-binding motif. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions at positions analogous to the 3-methyl and 6-carbonitrile can be optimized to achieve both high potency and selectivity among the JAK family members.[4] For instance, the design of selective JAK1 or JAK3 inhibitors often involves exploiting subtle differences in the amino acid residues surrounding the core binding site.[4]

Other High-Potential Targets:

  • c-Met Kinase: The HGF/c-Met signaling pathway is implicated in cell proliferation and metastasis in many cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent c-Met inhibitors.[5]

  • Cell Division Cycle 7 (Cdc7) Kinase: As a key regulator of DNA replication initiation, Cdc7 is an emerging target in oncology. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent, ATP-mimetic inhibitors of Cdc7.[6]

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is involved in Wnt signaling and has been identified as a target in colorectal cancer. Potent TNIK inhibitors with IC50 values in the low nanomolar range have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[7]

The following diagram illustrates the canonical JAK-STAT signaling pathway, a primary target for inhibitors based on the 7-azaindole scaffold.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription pSTAT->Transcription Binds to DNA DNA DNA Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK INHIBITS

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols and Methodologies

To evaluate 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- as a kinase inhibitor, a tiered approach starting from biochemical assays and progressing to cell-based models is recommended. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.

Inhibitor_Screening_Workflow Start Compound Synthesis & Characterization BiochemicalAssay Primary Screening: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) Start->BiochemicalAssay IC50_Determination Determine Potency (IC50) BiochemicalAssay->IC50_Determination Selectivity Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity CellularAssay Secondary Screening: Cell-Based Target Engagement (e.g., Western Blot for pSTAT) Selectivity->CellularAssay Cellular_IC50 Determine Cellular Efficacy (IC50) CellularAssay->Cellular_IC50 PhenotypicAssay Phenotypic Assay (e.g., Cell Proliferation / Viability) Cellular_IC50->PhenotypicAssay SAR Lead Optimization (SAR) PhenotypicAssay->SAR SAR->Start Synthesize Analogs End Candidate Selection SAR->End

Caption: A typical workflow for kinase inhibitor screening and development.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Exemplified for JAK1)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[8][9][10]

A. Materials and Reagents:

  • Test Compound: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human JAK1 enzyme (e.g., from Promega, SignalChem).

  • Substrate: Suitable peptide substrate for JAK1 (e.g., Poly(Glu, Tyr) 4:1).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

  • Assay Plates: White, low-volume 384-well plates.

  • Detection Reagents: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Instrumentation: Multimode plate reader with luminescence detection capability.

B. Step-by-Step Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the 10 mM stock of the test compound in 100% DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution).

    • Further dilute these DMSO stocks into the assay buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced inhibition.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Determine the optimal concentration of JAK1 enzyme and ATP through prior titration experiments to ensure the reaction is in the linear range (typically aiming for 10-20% ATP consumption).[8]

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to accurately determine competitive inhibition.

  • Assay Execution (in a 384-well plate):

    • Add 1 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 2 µL of the 2X JAK1 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

C. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" control wells) from all experimental wells.

  • Normalize the data by setting the "vehicle control" (enzyme + substrate + ATP + DMSO) as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Inhibition of Downstream Signaling (pSTAT3 Western Blot)

This protocol assesses the ability of the compound to inhibit JAK1 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT3.[11][12]

A. Materials and Reagents:

  • Cell Line: A human cell line responsive to cytokine stimulation, such as HeLa or peripheral blood mononuclear cells (PBMCs).[11]

  • Cytokine Stimulant: A cytokine that signals through JAK1, such as Interleukin-6 (IL-6) or Interferon-alpha (IFN-α).[11]

  • Test Compound: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-.

  • Antibodies: Primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3. HRP-conjugated secondary antibody.

  • Reagents: Cell lysis buffer, protease and phosphatase inhibitor cocktails, protein assay reagent (BCA), SDS-PAGE gels, PVDF membrane, ECL substrate.

B. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with increasing concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

C. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

  • Plot the normalized pSTAT3 levels against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Viability/Proliferation Assay

This protocol determines the effect of the compound on the growth and viability of cancer cell lines that are dependent on the targeted kinase pathway. The MTT assay is a colorimetric assay that measures metabolic activity.[10]

A. Materials and Reagents:

  • Cell Line: A cancer cell line known to be dependent on JAK signaling (e.g., some leukemia or lymphoma cell lines).

  • Test Compound: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Instrumentation: 96-well plate reader (absorbance).

B. Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

C. Data Analysis:

  • Normalize the absorbance values to the vehicle-treated cells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Data Presentation and Interpretation

Quantitative data derived from the described protocols should be summarized in a clear and concise format.

Table 1: Inhibitory Profile of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Assay Type Target/Cell Line Stimulant (if any) Readout IC₅₀ / GI₅₀ (nM)
Biochemical JAK1 N/A ADP Production User-defined
Biochemical JAK2 N/A ADP Production User-defined
Biochemical JAK3 N/A ADP Production User-defined
Cell-Based HeLa IL-6 pSTAT3 Levels User-defined
Cell Viability HEL (Erythroleukemia) N/A Cell Growth User-defined

*User-defined based on experimental results.

Future Directions: Structure-Activity Relationship (SAR) Studies

The title compound serves as an excellent starting point for a medicinal chemistry campaign. The 3-methyl and 6-carbonitrile positions are prime candidates for modification to improve potency, selectivity, and drug-like properties.

SAR_Logic Core Core Scaffold: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- R1_Mod Modify R1 (3-position): - Vary alkyl size (Et, iPr) - Introduce rings (cyclopropyl) - Explore aromatic groups Core->R1_Mod Hypothesis 1 R2_Mod Modify R2 (6-position): - Convert nitrile to amide, acid - Introduce other H-bond acceptors - Link to solubilizing groups Core->R2_Mod Hypothesis 2 Assay Screen Analogs: - Biochemical Potency (IC50) - Cellular Efficacy - Selectivity R1_Mod->Assay R2_Mod->Assay Analyze Analyze SAR Data Assay->Analyze Analyze->R1_Mod Iterate Analyze->R2_Mod Iterate Optimize Optimized Lead Compound Analyze->Optimize

Caption: Logic diagram for a Structure-Activity Relationship (SAR) study.

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Journal of Medicinal Chemistry.
  • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). ACS Chemical Biology. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. (2019). Journal of Receptors and Signal Transduction. [Link]

  • Azaindole derivatives as multi kinase inhibitors. (2014).
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). Journal of Molecular Structure. [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][13][14]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. (2025). Journal of Molecular Modeling. [Link]

  • Azaindole Kinase Inhibitors. (n.d.). European Patent Office. [Link]

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. (2026). Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. (2006).
  • Modulating the intrinsic disorder in the cytoplasmic domain alters the biological activity of the N-methyl-D-aspartate-sensitive glutamate receptor. (2013). Journal of Biological Chemistry. [Link]

  • Azaindole Therapeutic Agents. (2017). Chemical Reviews. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

  • Microbiota-gut brain axis involvement in neuropsychiatric disorders. (2019). Expert Review of Neurotherapeutics. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical & Pharmaceutical Bulletin. [Link]

  • Biochemical Inhibition Assay. (n.d.). BindingDB. [Link]

  • Action potential initiation, propagation, and cortical invasion in the hyperdirect pathway during subthalamic deep brain stimulation. (2018). Journal of Neurophysiology. [Link]

  • A gut-derived metabolite alters brain activity and anxiety behaviour in mice. (2022). Nature. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

A Guide for Researchers in Oncology and Drug Discovery Authored by: Your Senior Application Scientist Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition The 1H-pyrrolo[2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Discovery

Authored by: Your Senior Application Scientist

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1][2] Its unique structure, featuring a nitrogen atom in the pyridine ring, allows for critical hydrogen bonding interactions within the ATP-binding pocket of numerous kinases.[3][4] This scaffold is a key component in several clinically evaluated and approved drugs. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Ataxia Telangiectasia Mutated (ATM) kinase.[3][5][6][7]

The subject of this guide, 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (CAS No. 5654-93-3), incorporates key chemical features that suggest its potential as a kinase inhibitor.[8] The carbonitrile group can serve as a hydrogen bond acceptor, a common feature in kinase inhibitors, while the 3-methyl group can provide additional interactions within the hydrophobic regions of the ATP binding site.[9] This document provides a comprehensive guide for the in vitro characterization of this compound, from initial biochemical screens to cell-based functional assays.

Postulated Mechanism of Action and Target Class

Given the extensive literature on the 1H-pyrrolo[2,3-b]pyridine core, it is hypothesized that 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- functions as an ATP-competitive kinase inhibitor. The primary focus of the following protocols will be to ascertain its inhibitory potential against a panel of kinases known to be targeted by this scaffold and to evaluate its downstream cellular effects. A plausible signaling pathway that could be modulated by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer and is downstream of many receptor tyrosine kinases like FGFR.[1]

Section 1: Biochemical Evaluation of Kinase Inhibitory Activity

The first critical step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC₅₀ value of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- against a target kinase (e.g., FGFR1, JAK3).

Principle: The assay measures ADP produced by the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., FGFR1)

  • Substrate (protein or peptide) specific to the kinase

  • ATP

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the kinase buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the diluted compound or vehicle (DMSO) control.

    • Add 4 µL of a mixture containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 8 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Termination and ATP Depletion: Add 8 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 16 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Recommended Value Rationale
Final Compound Concentration1 nM - 100 µMTo capture a full dose-response curve and accurately determine the IC₅₀.
ATP ConcentrationAt or near the Kₘ for the kinaseTo ensure sensitive detection of ATP-competitive inhibitors.
Incubation Time60 minutesAllows for sufficient product formation without enzyme denaturation.

Section 2: Cellular Activity Assessment

Following biochemical confirmation of kinase inhibition, the next step is to assess the compound's effect on cancer cells. This will determine its cell permeability and its ability to inhibit the target kinase in a more complex biological environment.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]

Materials:

  • Cancer cell line with a known dependence on the target kinase (e.g., a cell line with FGFR amplification for an FGFR inhibitor).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- for 72 hours.[1] Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Parameter Recommended Value Rationale
Cell Seeding Density3,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.[1][11]
Treatment Duration72 hoursAllows for multiple cell doublings to observe effects on proliferation.[1][13]
Final Compound Concentration10 nM - 100 µMTo determine the potency of the compound in a cellular context.

Section 3: Target Engagement and Downstream Signaling Analysis

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it is crucial to measure the phosphorylation of a downstream substrate of the kinase. Western blotting is a classic and reliable method for this purpose.

Protocol 3: Western Blot Analysis of Phosphorylated Substrates

This protocol aims to detect changes in the phosphorylation status of a key downstream protein following treatment with the compound. For an FGFR inhibitor, this could be the phosphorylation of ERK (p-ERK).

Materials:

  • Cancer cell line used in the viability assay.

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA or Bradford assay reagents.

  • SDS-PAGE gels and blotting apparatus.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.[13]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

Parameter Recommended Value Rationale
Treatment Duration1-4 hoursTo capture the immediate effects on signaling pathways before secondary effects occur.
Compound ConcentrationCentered around the GI₅₀To demonstrate a dose-dependent inhibition of the target.
Loading ControlGAPDH or total proteinTo ensure equal protein loading between lanes.

Visualizing the Workflow and Signaling Pathway

Diagram 1: Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay Protocol 1: ADP-Glo Kinase Assay ic50 Determine IC50 biochem_assay->ic50 Direct Inhibition cell_viability Protocol 2: MTT Assay ic50->cell_viability Guide Concentration Selection gi50 Determine GI50 cell_viability->gi50 Cellular Potency western_blot Protocol 3: Western Blot gi50->western_blot Guide Concentration Selection target_engagement Confirm Target Engagement western_blot->target_engagement Mechanism of Action

Caption: Workflow for the in vitro characterization of a novel kinase inhibitor.

Diagram 2: Postulated Signaling Pathway Inhibition

G compound 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- rtk Receptor Tyrosine Kinase (e.g., FGFR) compound->rtk Inhibition ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- synthesis

Introduction Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This molecule, a derivative of the 7-azaindole scaffold, is a key heterocyclic motif in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This molecule, a derivative of the 7-azaindole scaffold, is a key heterocyclic motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while achievable, presents several challenges that can impact reaction yield and purity. This guide provides practical, field-proven insights in a question-and-answer format to help you navigate common experimental hurdles and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level strategy for synthesizing 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile?

A successful synthesis typically follows a multi-step approach that involves constructing the core 7-azaindole ring first, followed by the introduction of the nitrile group. A robust and common strategy is outlined below:

  • Step 1: Sonogashira Coupling: A substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine) is coupled with a terminal alkyne (propyne or a suitable equivalent) using a palladium catalyst. This forms the crucial C-C bond necessary for the subsequent cyclization.[3][4]

  • Step 2: Intramolecular Cyclization: The resulting 3-alkynyl-2-aminopyridine intermediate undergoes cyclization to form the 3-methyl-7-azaindole core. This step can be mediated by a strong base or by using copper or acid catalysts.[3]

  • Step 3: Palladium-Catalyzed Cyanation: The halogen at the 6-position (carried over from the initial pyridine starting material, now corresponding to the 5-position of the aminopyridine) is converted to a nitrile group. This is typically achieved using a palladium catalyst, a suitable ligand, and a cyanide source like zinc cyanide (Zn(CN)₂).[5]

This sequence allows for the controlled and sequential installation of the required functional groups, which is often more efficient than attempting to build the ring from a pre-functionalized, complex pyridine.

G cluster_0 Part 1: Core Ring Formation cluster_1 Part 2: Functionalization A 2-Amino-5-bromo-pyridine + Propyne B Sonogashira Coupling (Pd/Cu Catalysis) A->B C 2-Amino-5-bromo-3-(prop-1-yn-1-yl)pyridine B->C D Base or Acid-Mediated Intramolecular Cyclization C->D E 6-Bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine D->E F Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂) E->F G 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 6-carbonitrile (Final Product) F->G

Caption: General synthetic workflow for the target compound.

Q2: My Sonogashira coupling (Step 1) is giving a low yield. What are the most critical parameters to check?

Low yields in Sonogashira couplings are common but often rectifiable.[3][6] Focus on these critical areas:

  • Atmosphere Control: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing your solvents (e.g., by sparging with argon for 20-30 minutes) is non-negotiable.

  • Catalyst and Ligand Quality: Use high-purity palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). The copper co-catalyst is crucial for the reaction to proceed at lower temperatures.[3] Ensure ligands are pure and stored correctly.

  • Solvent and Base Purity: The solvent (often DMF or an amine like triethylamine) must be anhydrous. The amine base scavenges the HX byproduct and must be pure and free of water.

  • Temperature: While some Sonogashira reactions can run at room temperature, others require gentle heating (e.g., 60 °C) to drive the reaction to completion, depending on the specific substrates.[3]

Q3: The final cyanation step (Step 3) is sluggish. How can I improve its efficiency?

Palladium-catalyzed cyanation can be challenging. If the reaction is slow or fails, consider the following optimizations.[5]

  • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic and typically provides good results. However, other sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can sometimes be effective.[5]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often give the best results by promoting the reductive elimination step. If a standard ligand like PPh₃ is not working, screen others such as Xantphos or dppf.[5]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Ensure your 6-bromo-3-methyl-7-azaindole intermediate is highly pure before attempting the cyanation.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or DMA are typically used. Ensure they are thoroughly dried.

Q4: How can I best purify and characterize the final product?

Purification of N-heterocycles can be tricky due to their polarity and potential for metal scavenging.[7]

  • Purification Strategy:

    • Column Chromatography: This is the most common method. However, the basic nitrogen of the pyridine ring can cause the compound to streak on standard silica gel. To mitigate this, consider using a mobile phase doped with a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a saturated solution of ammonia in methanol as part of the eluent system). Alternatively, using neutral or basic alumina as the stationary phase can be a good option for acid-sensitive compounds.[7]

    • Recrystallization: If a solid, this technique can be highly effective for achieving high purity. Finding the right solvent system may require some screening; common solvents for N-heterocycles include ethanol, ethyl acetate, or mixtures with hexanes.[7]

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • LC-MS: Confirms the molecular weight and provides an assessment of purity.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

    • Infrared (IR) Spectroscopy: Will show a characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

Troubleshooting Guide: Overcoming Low Reaction Yield

Low yield is a frequent complaint in multi-step heterocyclic synthesis.[6] A systematic approach is key to identifying and solving the root cause.

G Start Low Overall Yield Identified CheckStep Which step has low yield? (Analyze by TLC/LC-MS) Start->CheckStep Step1 Ring Formation (Sonogashira/Cyclization) CheckStep->Step1 Step 1/2 Step2 Cyanation Reaction CheckStep->Step2 Step 3 Cause1A Cause: Incomplete reaction? Step1->Cause1A Cause2A Cause: Catalyst deactivation? Step2->Cause2A Sol1A Solution: Increase reaction time or temperature. Run optimization trials. Cause1A->Sol1A Yes Cause1B Cause: Catalyst issue? Cause1A->Cause1B No Sol1B Solution: Use fresh Pd/Cu catalysts. Ensure inert atmosphere. Cause1B->Sol1B Yes Cause1C Cause: Reagent quality? Cause1B->Cause1C No Sol1C Solution: Use anhydrous solvents/base. Purify starting materials. Cause1C->Sol1C Yes Sol2A Solution: Purify bromo-azaindole intermediate before use. Thoroughly degas solvent. Cause2A->Sol2A Yes Cause2B Cause: Wrong ligand/conditions? Cause2A->Cause2B No Sol2B Solution: Screen different ligands (e.g., Xantphos). Optimize temperature. Cause2B->Sol2B Yes Cause2C Cause: Product degradation? Cause2B->Cause2C No Sol2C Solution: Monitor reaction by TLC. Avoid prolonged heating if product spot diminishes. Cause2C->Sol2C Yes

Caption: A decision tree for troubleshooting low yields.

Problem: My reaction is complete by TLC, but the isolated yield is poor after workup or chromatography.
  • Possible Cause 1: Product Decomposition. The desired product may be unstable under the workup or purification conditions.[6] For example, prolonged exposure to acidic silica gel can degrade some N-heterocycles.

    • Solution: Perform a milder workup. If using silica gel chromatography, switch to a neutralized silica gel or an alternative stationary phase like alumina.[7] Minimizing the time the compound spends on the column can also help.

  • Possible Cause 2: Inefficient Extraction. The product may have partial solubility in the aqueous phase, especially if it is highly polar or can be protonated.

    • Solution: Ensure the pH of the aqueous layer is basic during extraction to keep the product in its neutral form. Increase the number of extractions with your organic solvent (e.g., 3-4 times) and consider using a more polar solvent like ethyl acetate or dichloromethane.

Problem: I am observing significant byproduct formation.
  • Possible Cause 1: Suboptimal Reaction Temperature. Many side reactions have a higher activation energy than the desired reaction. Running the reaction at an unnecessarily high temperature can favor the formation of these byproducts.[8]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. This can often dramatically improve the selectivity and final yield.[8]

  • Possible Cause 2: Impure Reagents or Solvents. Impurities in starting materials can act as substrates for competing reactions. Water in solvents is a common culprit, leading to hydrolysis of intermediates or reagents.

    • Solution: Always use reagents and solvents of appropriate purity. Ensure solvents are properly dried when the reaction chemistry is moisture-sensitive.[6]

Experimental Protocols & Data

Protocol: Illustrative Palladium-Catalyzed Cyanation

This protocol is a generalized example for the conversion of 6-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine to the target nitrile. Note: This procedure should be optimized for your specific setup and scale.

Materials:

  • 6-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6-0.8 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Xantphos (0.1 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon), add the 6-bromo-3-methyl-azaindole, zinc cyanide, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble palladium and zinc salts.

  • Wash the organic filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Data: Optimization of Cyanation Reaction Conditions

The following table illustrates how varying reaction parameters can influence the yield of the cyanation step. Yields are representative and serve as a guide for optimization.

EntryCatalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Zn(CN)₂DMF1201245%
2Pd₂(dba)₃ (5)dppf (10)Zn(CN)₂DMF120875%
3Pd₂(dba)₃ (5)Xantphos (10) Zn(CN)₂ DMF 120 6 ~85-90%
4Pd₂(dba)₃ (5)Xantphos (10)K₄[Fe(CN)₆]DMA1301260%

References

  • BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Andrade, B., & Padrón, J. I. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Peña, M. A., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5304–5307. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Deb, A., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • Borah, A. J., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-25.
  • MDPI. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Molbank.
  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society, 33(4).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery.
  • Nakagawa, H., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 356-368. Retrieved from [Link]

Sources

Optimization

Troubleshooting side reactions during the cyanation of 3-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for Azaindole Functionalization. As a Senior Application Scientist, I frequently encounter challenges in the cyanation of 7-azaindole derivatives, particularly 3-methyl-1H-pyrrolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaindole Functionalization. As a Senior Application Scientist, I frequently encounter challenges in the cyanation of 7-azaindole derivatives, particularly 3-methyl-1H-pyrrolo[2,3-b]pyridine . Cyanation is a critical transformation for installing a versatile nitrile handle, but the unique electronic properties of the pyrrolo-pyridine bicyclic system—comprising a π-deficient pyridine ring and a π-excessive pyrrole ring—often lead to competing side reactions.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust cyanation workflows, directly addressing catalyst poisoning, dehalogenation, and regioselectivity failures.

Visual Workflow: Cyanation Troubleshooting Matrix

CyanationTroubleshooting Start Cyanation of 3-methyl- 1H-pyrrolo[2,3-b]pyridine Method1 Pd-Catalyzed Cross-Coupling Start->Method1 Method2 Direct C-H Cyanation Start->Method2 Method3 Reissert-Henze (N-oxide) Start->Method3 Issue1 Catalyst Poisoning (Black Pd precipitate) Method1->Issue1 Excess CN- Issue2 Dehalogenation Side Product Method1->Issue2 Hydride transfer Issue3 Poor Regioselectivity (N-cyanation) Method2->Issue3 Unprotected N-H Issue4 Chlorination instead of Cyanation Method3->Issue4 Wrong acylator Sol1 Use K4[Fe(CN)6] or slow Zn(CN)2 add. Issue1->Sol1 Sol2 Optimize Precatalyst Activation & Ligand Issue2->Sol2 Sol3 Use NCTS & Ru-cat or Directing Group Issue3->Sol3 Sol4 Use Benzoyl Chloride (Avoid Chloroformates) Issue4->Sol4

Decision matrix for troubleshooting cyanation pathways in 3-methyl-7-azaindoles.

Section 1: Palladium-Catalyzed Cyanation of Halogenated Precursors

Context: The most common approach to synthesize specific cyano-azaindoles (e.g., 5-cyano-3-methyl-1H-pyrrolo[2,3-b]pyridine) is the Pd-catalyzed cross-coupling of the corresponding bromide or chloride.

Q: My Pd-catalyzed cyanation using Zn(CN)₂ stalls at 20% conversion, and I observe a black precipitate in the reactor. What is the root cause? A: The black precipitate indicates the reduction of your active Pd(II) or Pd(0) species to inactive palladium black[1]. This is a classic case of catalyst poisoning by free cyanide ions. Cyanide is a strong σ-donor and π-acceptor that tightly binds to the transition metal center, displacing phosphine ligands and halting the catalytic cycle[2]. Solution: To mitigate this, you must control the concentration of free cyanide in the solution. I highly recommend switching your cyanide source to potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). It is a non-toxic source that releases cyanide slowly into the catalytic cycle, maintaining a low steady-state concentration that prevents catalyst deactivation[2]. If you must use Zn(CN)₂, optimize the precatalyst activation step and ensure trace water levels are controlled, as improper activation leads to premature catalyst decomposition[1].

Q: I am seeing significant amounts of the des-bromo (dehalogenated) side product instead of the desired nitrile. How do I suppress this? A: Dehalogenation occurs when the oxidative addition complex undergoes a hydride transfer (often from the solvent, ligand, or additives) followed by reductive elimination, rather than transmetalation with the cyanide source. This is exacerbated if transmetalation is too slow. Solution: Enhance the transmetalation rate by using a more electron-rich, sterically demanding bidentate ligand like dppf or Xantphos, which forces the complex into a geometry that favors reductive elimination of the nitrile. Additionally, ensure your solvents are rigorously degassed and anhydrous, unless using the specific K₄[Fe(CN)₆]/water biphasic system where water is required to solubilize the salt[2].

Protocol 1.1: Mild Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This self-validating protocol uses K₄[Fe(CN)₆] to prevent catalyst poisoning. Validation Checkpoint: The reaction mixture should remain a clear yellow/orange solution throughout the process; turning black indicates oxygen ingress or catalyst failure.

  • Preparation: In a rigorously dried Schlenk tube, add 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd₂(dba)₃ (1 mol%), and dppf (2 mol%)[2].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 0.1 M aqueous KOAc (1:1 v/v). Causality Check: The aqueous phase is critical for dissolving the Fe(CN)₆ complex, while KOAc acts as a mild base to facilitate the release of CN⁻ from the iron complex[2].

  • Reaction: Seal the tube and heat to 100 °C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove iron and palladium residues. Wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: Direct C-H Cyanation and Reissert-Henze Reactions

Context: Avoiding pre-halogenation saves synthetic steps. However, the distinct electronic environments of the 3-methyl-1H-pyrrolo[2,3-b]pyridine ring create severe regioselectivity challenges.

Q: I attempted a Reissert-Henze cyanation on the N-oxide of 3-methyl-1H-pyrrolo[2,3-b]pyridine using trimethylsilyl cyanide (TMSCN) and methyl chloroformate, but I only isolated the chlorinated product. Why? A: The Reissert-Henze reaction on 7-azaindole N-oxides is highly sensitive to the acylating agent. When methyl chloroformate is used, the chloride ion outcompetes the cyanide ion as a nucleophile, leading exclusively to chlorination (e.g., at the C-6 or C-4 position) rather than cyanation[3]. Solution: Switch your acylating agent to benzoyl chloride. Benzoyl chloride accelerates the substitution by the cyanide ion and suppresses the chloride attack, successfully yielding the 6-cyano derivative[3].

Q: I am trying to perform a direct C-H cyanation, but I am getting N-cyanation or a complex mixture of products. How can I control regioselectivity? A: The free N-H of the azaindole is highly nucleophilic and prone to N-cyanation. Furthermore, the C-2 position of the pyrrole ring is naturally reactive toward electrophiles since the C-3 position is blocked by your methyl group. Solution: To achieve selective C-H cyanation, utilize a directing group strategy. For instance, N-aryl or N-sulfonyl protection can direct transition metals to specific positions. Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating reagent with a[RuCl₂(p-cymene)]₂ catalyst allows for highly regioselective cyanation without forming N-cyanated side products[4].

Quantitative Data: Comparison of Cyanation Reagents for Azaindoles

To guide your experimental design, the following table summarizes the causal effects of different cyanide sources and reagents on reaction outcomes based on empirical data[2][3][4].

Cyanation StrategyReagents / CatalystPrimary Target SiteCommon Side ReactionTypical YieldCausality / Mechanism
Pd-Cross Coupling Zn(CN)₂, Pd(dppf)Cl₂Pre-halogenated carbonCatalyst poisoning (Black Pd)40-60%High local [CN⁻] displaces ligands, reducing Pd(II) to Pd(0) aggregates.
Pd-Cross Coupling K₄[Fe(CN)₆], Pd₂(dba)₃Pre-halogenated carbonDehalogenation85-95%Slow release of CN⁻ prevents poisoning; requires aqueous basic conditions.
Reissert-Henze TMSCN, Methyl chloroformateC-6 (via N-oxide)Chlorination (Major)<5% (Nitrile)Cl⁻ acts as a superior nucleophile over CN⁻ in the presence of chloroformates.
Reissert-Henze TMSCN, Benzoyl chlorideC-6 (via N-oxide)Minor chlorination60-75%Benzoyl group enhances electrophilicity of the ring, favoring CN⁻ attack.
Direct C-H Act. NCTS, Ru-catalystDirected ortho/C-2N-cyanation (if unprotected)80-85%NCTS acts as a mild electrophilic CN source; Ru coordinates to directing group.

References

  • [4] Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. ACS Publications.4

  • [3] Functionalization of 7-Azaindole. NII. 3

  • [2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH.2

  • [1] Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. ACS Publications. 1

Sources

Troubleshooting

Reducing impurities in the scale-up synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Welcome to the Technical Support Center for the process development and scale-up of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6). This 7-azaindole derivative is a highly valued pharmacophoric bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the process development and scale-up of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6). This 7-azaindole derivative is a highly valued pharmacophoric building block in the development of kinase inhibitors and antiretroviral agents.

While electrophilic substitution at the 3-position of 7-azaindoles is straightforward, direct functionalization at the 6-position is notoriously difficult due to the electron-deficient nature of the fused pyridine ring[1]. Consequently, industrial synthesis relies heavily on the palladium-catalyzed cyanation of 6-halo precursors. This guide addresses the critical impurities generated during this specific transformation and provides field-validated protocols to ensure robust, high-purity scale-up.

Mechanistic Workflow & Impurity Genesis

Understanding the catalytic cycle is the first step in troubleshooting. The majority of critical impurities in this synthesis arise from deviations in the palladium catalytic cycle, specifically during the lifetime of the oxidative addition complex (Ar-Pd-Br).

G cluster_0 Catalyst Preactivation N1 Pd Precursor + Ligand (e.g., [Pd(allyl)Cl]2 + XPhos) N2 Active L-Pd(0) Species N1->N2 Heat, Solvent Strictly Anhydrous N5 Oxidative Addition Complex (Ar-Pd-Br) N2->N5 + Substrate N3 6-Bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine N3->N5 N4 Cyanating Agent (Zn(CN)2) N6 Target: 3-methyl-1H-pyrrolo [2,3-b]pyridine-6-carbonitrile N4->N6 N5->N6 + Zn(CN)2 Reductive Elimination N7 Des-bromo Impurity (Hydro-dehalogenation) N5->N7 Trace H2O / Slow Transmetalation N8 Amide Impurity (Hydrolysis) N6->N8 Trace H2O + Base

Fig 1. Pd-catalyzed cyanation pathway and genesis of scale-up impurities.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the des-bromo (hydro-dehalogenation) impurity during the cyanation of 6-bromo-3-methyl-7-azaindole? A: The des-bromo impurity (3-methyl-1H-pyrrolo[2,3-b]pyridine) is the most pervasive byproduct in Pd-catalyzed cyanations. Mechanistically, it forms when the oxidative addition complex (Ar-Pd-Br) undergoes protonation rather than transmetalation with the cyanide source. This is caused by trace moisture acting as a proton source combined with slow transmetalation[2]. If the active Pd(0) species is not efficiently formed, the extended lifetime of the Ar-Pd-Br intermediate heavily favors this reduction pathway. Solution: Implement a catalyst preactivation step . Heating the Pd precursor and ligand in an anhydrous solvent before introducing the substrate ensures rapid entry into the catalytic cycle, outcompeting the hydro-dehalogenation pathway.

Q2: My target nitrile is degrading into a primary amide (3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxamide). How can I prevent this? A: Nitriles attached to electron-deficient heteroaromatics are highly susceptible to base-catalyzed hydration, especially at the elevated temperatures (80–100 °C) required for cyanation. Solution: Switch from alkali cyanides (KCN, NaCN) to Zinc Cyanide ( Zn(CN)2​ ). Zn(CN)2​ is less hygroscopic and provides a slow, controlled release of cyanide ions, minimizing the presence of free base in solution. Ensure your solvent (e.g., DMF, NMP, or n-butanol) is rigorously dried (KF < 100 ppm) and degassed.

Q3: We are experiencing inconsistent yields upon scaling up from 10g to 1kg. The reaction stalls at 80% conversion. What is the cause? A: Reaction stalling in scale-up cyanations is almost always linked to catalyst poisoning by the cyanide ion. Cyanide is a strong σ -donor and can tightly bind to Palladium, forming inactive [Pd(CN)4​]2− complexes. In a small flask, mixing is highly efficient, but in a 1kg reactor, localized high concentrations of dissolved cyanide can irreversibly deactivate the catalyst. Solution: Use Zn(CN)2​ combined with a catalytic amount of elemental zinc dust (5 mol%). The zinc dust acts as a reducing agent to recycle any oxidized Pd(II) back to the active Pd(0) state, maintaining catalyst turnover even in localized cyanide-rich zones.

Q4: How do I efficiently remove residual palladium to meet API specifications (<10 ppm) for this azaindole? A: 7-Azaindoles readily form stable binuclear complexes with transition metals due to the favorable spatial arrangement of the pyrrole and pyridine nitrogen atoms[3]. This strong chelation makes standard aqueous workups completely ineffective for palladium removal. Solution: Introduce a functionalized silica scavenger (e.g., SiliaBond Thiol or DMT) during the final organic extraction. Furthermore, performing a final recrystallization from anisole has been proven highly effective for azaindole derivatives, simultaneously upgrading chiral/chemical purity and stripping residual metals[4].

Quantitative Data: Impurity Control via Preactivation

The table below demonstrates the critical impact of catalyst preactivation and ligand selection on the impurity profile during a 100g scale-up of a structurally analogous azaindole cyanation[2].

LigandPreactivation ConditionsCatalyst LoadingConversionDes-bromo ImpurityAmide Impurity
XPhosNone (In situ mixing)0.50 mol%95.2%2.45 Area %0.85 Area %
tBu-XPhosNone (In situ mixing)0.50 mol%99.1%4.10 Area %1.10 Area %
XPhos23 °C for 1 hour0.25 mol%98.5%0.85 Area %0.40 Area %
XPhos 75 °C for 30 min 0.13 mol% >99.9% 0.14 Area % <0.10 Area %

Validated Step-by-Step Protocol

Optimized Scale-Up Cyanation of 6-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Part A: Catalyst Preactivation (Critical Step)

  • Charge a dry, nitrogen-flushed vessel with [Pd(allyl)Cl]2​ (0.13 mol%) and XPhos (0.30 mol%).

  • Add anhydrous, degassed n-butanol (10 volumes). Ensure the Karl Fischer (KF) water content is < 100 ppm.

  • Heat the mixture to 75 °C with moderate agitation for 30 minutes to form the active L-Pd(0) complex. The solution will typically transition to a deep, homogeneous color.

  • Cool the preactivated catalyst solution to 25 °C.

Part B: Main Reaction Assembly 5. In the main reactor, charge 6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Zn(CN)2​ (0.6 equiv), and elemental Zinc dust (0.05 equiv). 6. Add degassed n-butanol (10 volumes) and initiate vigorous mechanical agitation. 7. Transfer the preactivated catalyst solution (from Part A) to the main reactor via a cannula under positive nitrogen pressure. 8. Heat the reaction mixture to 80 °C for 18 hours. Monitor conversion via HPLC.

Part C: Workup & Metal Scavenging 9. Upon complete conversion, cool the reactor to 20 °C. Quench the reaction by slowly adding a 5% aqueous ammonia solution (5 volumes) to solubilize excess zinc salts. 10. Extract the aqueous mixture with 2-Methyltetrahydrofuran (2-MeTHF) (2 x 10 volumes). 11. To the combined organic layers, add SiliaBond DMT (Dimercaptotriazine) scavenger (10 wt% relative to the theoretical yield). Stir the suspension at 40 °C for 4 hours. 12. Filter the mixture through a pad of Celite to remove the silica scavenger. 13. Concentrate the filtrate under reduced pressure. 14. Recrystallization: Dissolve the crude residue in a minimum volume of hot anisole (approx. 80 °C). Slowly add heptane as an antisolvent until cloud point is reached. Cool to 5 °C overnight to crystallize the pure 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.

References

  • Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Current Organic Chemistry / ResearchGate URL:[Link]

  • Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of 7-methyl-7-H-pyrrolo[2,3-b]pyridine and related compounds Source: Osaka University Knowledge Archive URL:[Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (CAS: 1638763-28-6).

This compound features a 7-azaindole core substituted with a methyl group and an electron-withdrawing carbonitrile group. The amphoteric nature of the 7-azaindole scaffold—possessing both a basic pyridine nitrogen and an acidic pyrrole N-H—combined with its strong hydrogen-bonding capabilities, frequently leads to severe peak tailing in HPLC and streaking on bare silica TLC plates[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to optimize your analytical workflows.

Section 1: Thin-Layer Chromatography (TLC) Optimization

Quantitative Solvent System Guidelines

Bare silica gel contains acidic silanol groups that strongly interact with the basic pyridine nitrogen of the 7-azaindole core via ion-exchange and hydrogen bonding. To mitigate this, polar modifiers or competitive bases must be utilized[2].

Solvent System (v/v)ModifierPolarityBest Application
Dichloromethane / Methanol (95:5 to 90:10)1% Triethylamine (TEA)HighResolving highly polar impurities; preventing baseline streaking.
Hexane / Ethyl Acetate (1:1 to 1:3)1% TEA or 1% Acetic AcidMediumRoutine reaction monitoring and flash chromatography transfer.
Step-by-Step Protocol: Standardized TLC Development

To ensure reproducible Rf values and tight band formation, follow this self-validating protocol:

  • Plate Pre-treatment: Prepare the developing chamber with the chosen solvent system containing 1% TEA. Allow the chamber to equilibrate for 15 minutes to saturate the atmosphere.

  • Sample Application: Dissolve the compound in HPLC-grade methanol or dichloromethane to a concentration of ~1 mg/mL. Apply 1-2 µL to the baseline of a silica gel 60 F254 plate. Crucial: Allow the spot to dry completely to prevent solvent-front distortion.

  • Development: Place the plate in the saturated chamber. Run until the solvent front is 1 cm from the top edge.

  • Visualization: Remove the plate, dry thoroughly with a heat gun to evaporate the TEA, and visualize under UV light at 254 nm. The extended conjugation of the pyrrolo-pyridine system provides strong UV absorbance[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound streak from the baseline to the solvent front on standard Hexane/EtOAc plates? A: This is a direct result of causality at the stationary phase interface. The basic pyridine nitrogen interacts via ion-exchange with the acidic silanol groups on the silica gel, while the pyrrole N-H acts as a strong hydrogen bond donor[1]. Adding a competitive base like TEA actively caps these silanols, saturating the active sites and ensuring the compound elutes as a tight, circular band.

Q: Can I use basic alumina plates instead of silica to avoid streaking? A: Yes, basic alumina plates inherently lack the acidic silanols found on silica, which reduces the need for TEA. However, the carbonitrile group can sometimes undergo hydrolysis on highly active basic alumina if left for extended periods. Silica with a TEA modifier remains the industry standard for stability and resolution.

Mechanistic Workflow: TLC Optimization

TLC_Optimization Start Run Initial TLC (Hexane:EtOAc 1:1) Check Observe Spot Shape under UV 254nm Start->Check Streaking Severe Streaking / Tailing Check->Streaking  Yes Good Tight, Circular Spot Check->Good  No ModifyBase Add 1% TEA (Caps acidic silanols) Streaking->ModifyBase ModifyPolar Switch to DCM:MeOH (95:5) + 1% TEA Streaking->ModifyPolar  If Rf < 0.2 Proceed Proceed to Column Chromatography Good->Proceed ModifyBase->Check  Re-run ModifyPolar->Check

TLC Optimization Decision Tree for 7-Azaindole Derivatives.

Section 2: HPLC Method Development & Troubleshooting

Quantitative Mobile Phase Guidelines

For reverse-phase (RP) HPLC, the ionization state of the 1H-pyrrolo[2,3-b]pyridine core dictates retention and peak shape. You must actively control the pH of the mobile phase to ensure the molecule exists in a single, uniform ionization state[3].

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Target pHMechanism / Chromatographic Effect
Water + 0.1% TFAAcetonitrile + 0.1% TFA~2.0Protonates pyridine N; TFA acts as an ion-pairing agent; yields sharp peaks.
10 mM Ammonium BicarbonateAcetonitrile~9.5Neutralizes the compound; maximizes hydrophobic retention on C18 columns.
Step-by-Step Protocol: Generic RP-HPLC Workflow
  • Column Selection: Utilize an end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). End-capping is critical to minimize secondary interactions between the basic heterocycle and residual silanols.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Filter through a 0.22 µm membrane and sonicate to degas.

  • Gradient Setup: Program a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B, and a 4-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm. The carbonitrile substitution often shifts the UV absorption maximum slightly compared to the parent 7-azaindole.

Frequently Asked Questions (FAQs)

Q: I am observing a split peak or severe tailing when using plain Water/Acetonitrile. How do I fix this? A: In an unbuffered aqueous/organic mixture, the compound exists in a dynamic equilibrium between its neutral and ionized states due to its amphoteric nature. By adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA), you lower the pH well below the pKa of the pyridine nitrogen (pKa ~4.5). This forces the molecule into a fully protonated, cationic state. The TFA anion then acts as an ion-pairing agent, masking residual silanols on the stationary phase and producing a single, sharp peak[3].

Q: How does the carbonitrile group affect retention compared to an unsubstituted 7-azaindole? A: The electron-withdrawing carbonitrile group at position 6 decreases the basicity of the adjacent pyridine ring and increases the overall dipole moment of the molecule. In reverse-phase chromatography, this increased polarity generally reduces the hydrophobic retention time on a C18 column compared to the parent heterocycle, necessitating a lower starting percentage of organic modifier to achieve adequate retention factor (k').

Mechanistic Workflow: HPLC pH-Retention Relationship

HPLC_Mechanism Compound 3-Methyl-7-azaindole- 6-carbonitrile Acidic Acidic Mobile Phase (pH ~2.0, 0.1% TFA) Compound->Acidic Basic Basic Mobile Phase (pH ~9.5, NH4HCO3) Compound->Basic State1 Protonated Pyridine N+ (Cationic) Acidic->State1 State2 Neutral Molecule (Un-ionized) Basic->State2 Result1 Lower Retention, Ion-Pairing (Sharp Peak) State1->Result1 Result2 Higher Retention, Hydrophobic Interaction State2->Result2

Effect of Mobile Phase pH on Ionization and HPLC Retention.

References

  • Derivatives of pyrrolo[2,3-b]pyridine which are useful as SGK-1 kinase inhibitors (WO2006063167A1) , Google Patents.3

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction , PMC / NIH. 2

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs , ACS Publications. 1

Sources

Troubleshooting

Handling and storage stability optimization for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- Introduction Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (CAS: 1638763-28-6), also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Introduction

Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (CAS: 1638763-28-6), also known as 3-Methyl-7-azaindole-6-carbonitrile. This molecule is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3][4] The inherent reactivity of the 7-azaindole scaffold and the nitrile functional group necessitates careful handling and storage to ensure experimental reproducibility and maintain compound integrity.[5]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you optimize the stability, handling, and storage of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-?

A1: For long-term storage (> 1 month), we recommend storing the solid material at -20°C , under an inert atmosphere (argon or nitrogen) , and protected from light. The 7-azaindole ring system can be susceptible to slow oxidation, and the nitrile group can potentially undergo hydrolysis if exposed to ambient moisture over extended periods.[6] Storing at low temperatures minimizes the rate of any potential degradation, while an inert atmosphere and protection from light prevent oxidative and photolytic degradation pathways.

Q2: The material was shipped at room temperature. Is it still viable?

A2: Yes. Short-term shipping or handling at ambient temperature is generally acceptable for this compound in its solid, crystalline form.[7] However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions to maximize its shelf life.

Q3: What are the primary potential degradation pathways for this molecule?

A3: Based on the structure, which contains a 7-azaindole core and a nitrile group, the primary degradation pathways to be aware of are:

  • Oxidation: The electron-rich pyrrole portion of the azaindole ring is susceptible to oxidation, which can be catalyzed by air and light. This can lead to the formation of colored impurities.

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH) under strongly acidic or basic conditions. While slow, this process can be accelerated by the presence of moisture, especially at elevated temperatures.[8]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV light. Exposure can lead to complex degradation pathways, often resulting in discoloration and the appearance of minor impurities.[6]

Q4: What solvents are recommended for preparing stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for biological screening. For synthetic applications, solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often suitable. It is critical to use anhydrous (dry) solvents to prevent moisture-induced degradation.[9] Stock solutions, especially in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation. Use the following guides to diagnose and resolve problems related to compound stability.

Guide 2.1: Diagnosing Unexpected Peaks in Analytical Data (HPLC/LC-MS)

Symptom: You observe new, unexpected peaks in your chromatogram that were not present in the initial analysis of the material.

This workflow helps identify the source of degradation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Unexpected Peak(s) Observed in HPLC/LC-MS q1 Was the sample exposed to strong acid or base? start->q1 q2 Was the sample handled in air or stored improperly? start->q2 q3 Was the sample exposed to light for extended periods? start->q3 q4 Was a non-anhydrous solvent used? start->q4 res1 Likely Hydrolysis (Nitrile -> Amide/Acid) q1->res1 Yes res2 Likely Oxidation q2->res2 Yes res3 Likely Photodegradation q3->res3 Yes res4 Likely Hydrolysis q4->res4 Yes act1 Action: Neutralize pH. Use buffered solutions. res1->act1 act2 Action: Handle under inert gas. Store aliquots at -20°C. res2->act2 act3 Action: Use amber vials. Minimize light exposure. res3->act3 act4 Action: Use fresh, anhydrous solvent. Store solvent over molecular sieves. res4->act4

Caption: Troubleshooting workflow for identifying sources of compound degradation.

Guide 2.2: Investigating Material Discoloration (e.g., Off-white to Yellow/Brown)

Symptom: The solid material has changed color during storage.

Causality: Color change is a strong indicator of chemical degradation, most commonly due to minor levels of oxidation or photolytic decomposition. While the bulk of the material may still be intact, the presence of highly conjugated, colored byproducts suggests that handling or storage protocols have been breached.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the material was stored at the correct temperature, under an inert atmosphere, and protected from light.

  • Analytical Check: Dissolve a small amount of the discolored material and analyze it by HPLC/LC-MS. Compare the purity profile to the certificate of analysis or an unstressed reference sample.

  • Corrective Action: If purity has decreased, the material may need to be repurified by column chromatography or recrystallization before use in sensitive applications. Immediately review and improve storage and handling procedures for the remaining stock. Always store the compound in amber vials or wrap containers in aluminum foil.

Section 3: Experimental Protocols

Protocol 3.1: Recommended Handling Procedure for Air- and Moisture-Sensitive Compounds

This protocol minimizes exposure to atmospheric oxygen and moisture when weighing the compound and preparing solutions.

Materials:

  • Glovebox or Schlenk line with a supply of dry nitrogen or argon gas

  • Clean, oven-dried glassware (vials, flasks) and spatulas[10]

  • Gas-tight syringes and needles[11]

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • Preparation: Place the sealed container of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-, along with all necessary glassware and tools, into the antechamber of a glovebox. Purge the antechamber according to the glovebox operating procedure. Alternatively, assemble oven-dried glassware and purge with inert gas using a Schlenk line.[12]

  • Equilibration: Allow the compound container to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of atmospheric moisture.

  • Weighing: Inside the inert atmosphere, carefully open the container and weigh the desired amount of solid into a pre-tared, dry vial.

  • Sealing: Tightly seal both the stock container and the vial containing the weighed portion. We recommend using vials with PTFE-lined septa.

  • Dissolution: To dissolve, inject the desired volume of anhydrous solvent through the septum using a dry, gas-tight syringe.[10][11] Gently agitate until the solid is fully dissolved.

  • Storage of Solution: If storing the solution, flush the headspace of the vial with inert gas before sealing and storing at -20°C or below.

Protocol 3.2: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound under controlled conditions to understand its stability profile, identify potential degradants, and ensure your analytical method is "stability-indicating."[13] The goal is to achieve 2-20% degradation.[13]

Caption: Workflow for a comprehensive forced degradation study.

Procedure & Conditions Summary:

Stress ConditionReagent/ParameterTemperatureDurationRationale
Control No stress agentRT7 daysBaseline for comparison.
Acid Hydrolysis 0.1 M HCl60°C7 daysTo test the stability of the nitrile and ether linkages.[6]
Base Hydrolysis 0.1 M NaOH60°C7 daysTo test for base-labile functional groups.[6]
Oxidation 3% H₂O₂Room Temp7 daysTo assess susceptibility to oxidation.[6]
Thermal Stress None (Solid & Solution)80°C7 daysTo evaluate intrinsic thermal stability.[6]
Photostability ICH Q1B light exposureRoom TempPer ICH guidelinesTo assess sensitivity to light/UV degradation.[6][13]

Step-by-Step Methodology:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Time Zero Sample: Immediately analyze an aliquot of the stock solution to establish the baseline purity profile (T=0).

  • Apply Stress: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. For photostability, use a quartz vial. For thermal stress, test both the solid powder and the solution.

  • Incubate: Place the vials in the specified conditions. For acid/base hydrolysis, it may be necessary to neutralize the sample with an equimolar amount of base/acid, respectively, before injection to protect the HPLC column.

  • Analyze: At specified time points (e.g., 24h, 48h, 7 days), withdraw an aliquot, quench the reaction if necessary, and analyze by a validated stability-indicating HPLC method.

  • Interpret Data: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of degradation and identify the mass of any new peaks using LC-MS to propose degradation pathways.[13]

Section 4: References

  • Technical Support Center: Handling Air-Sensitive Thiol Reagents. (n.d.). Benchchem.

  • Patel, Y., & Shah, N. (2016). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research and Pharmaceutical Nursery Sciences, 5(1), 1-10.

  • The Manipulation of Air-Sensitive Compounds. (n.d.). In Laboratory Techniques of Organometallic Chemistry.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.

  • Herbert, R., & Wibberley, D. G. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-463.

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

  • 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. (n.d.). BLDpharm.

  • Wang, L., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(12), 7173-7183.

  • D'hooghe, M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 349-356.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. (n.d.). ChemScene.

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.

  • Handling Air-Sensitive Reagents. (n.d.). Technical Bulletin AL-134, Sigma-Aldrich.

  • Johnson, C. E., et al. (1991). Stability of Cefuroxime Axetil in Suspensions. Journal of Clinical Pharmacy and Therapeutics, 16(5), 341-344.

  • Shchekotikhin, A. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 3456.

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Advances.

  • 1H-pyrrolo[3,2-b]pyridine. (n.d.). MilliporeSigma.

  • Guideline on stability testing for applications for variations to a marketing authorisation. (2014, April 9). European Medicines Agency.

  • Woźniak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2098.

  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. (2024, June 1). Journal of Pharmaceutical Innovation.

  • Woźniak, D., et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.

  • Stability Study - Pharmaceutical Quality (Industry) v1.0.0. (n.d.). HL7 FHIR.

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). PubChem.

  • 3-Methyl-7-azaindole. (n.d.). BLD Pharm.

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. (2026, February 4). University of Leeds Thesis.

  • Azaindoles. (n.d.). Inter Chem.

  • 3-Methyl-7-azaindole. (n.d.). PubChem.

  • Wang, L., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines. RSC Advances, 10(12), 7173-7183.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. (2024, December 8). Inorganic Chemistry.

  • de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(5), 519-532.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR reference spectra for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Methyl-1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Methyl-1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . As a derivative of the 7-azaindole scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of this core in kinase inhibitors and other therapeutic agents.[1][2]

While direct experimental reference spectra for this specific substituted compound are not widely published, this guide offers a robust, predictive analysis grounded in established NMR principles and comparative data from the parent 7-azaindole molecule and related analogues.[3][4] This approach provides researchers with a reliable framework for identifying the target molecule, confirming its synthesis, and understanding its structural characteristics.

Molecular Structure and Predicted Spectroscopic Features

The structural elucidation of novel heterocyclic compounds is heavily reliant on one- and two-dimensional NMR techniques.[5] For the target molecule, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , the key to spectral interpretation lies in understanding how the electron-donating methyl group and the electron-withdrawing carbonitrile group modulate the electronic environment of the core 7-azaindole ring system.

Caption: Standard workflow for NMR spectroscopic characterization.

Conclusion and Comparative Insights

This guide establishes a predictive framework for the ¹H and ¹³C NMR spectra of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . The key identifiers for this molecule will be:

  • In ¹H-NMR: A singlet in the aromatic region corresponding to the H2 proton and two doublets for the H4 and H5 protons, all shifted downfield relative to the 7-azaindole parent.

  • In ¹³C-NMR: The presence of characteristic signals for the nitrile (~118 ppm) and methyl (~12 ppm) carbons, along with the predicted shifts for the aromatic core.

While this guide provides a robust starting point, final structural confirmation must be based on acquired experimental data. The provided protocol offers a validated method for obtaining high-quality spectra for this important class of heterocyclic compounds. Further two-dimensional experiments, such as COSY, HSQC, and HMBC, would provide unequivocal assignments and further confirm the molecular structure.

References

  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Wang, Y., et al. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]

  • Belasri, K., et al. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]

  • ResearchGate. (2025). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]

  • Li, G., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted 7-Azaindoles: A Comparative Analysis

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] Its bioisosteric relationship to both indole and purine allows it to interact favorably with a variety of biological targets, and its unique electronic properties make it a versatile platform for chemical modification.[3][4] This guide provides an in-depth comparison of the reactivity of two functionally distinct derivatives, the electron-rich 3-methyl-7-azaindole and the electron-deficient 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, against the parent 7-azaindole. Understanding the nuanced reactivity of these analogs is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the synthesis of novel therapeutics.

The Electronic Landscape: How Substituents Modulate Reactivity

The reactivity of the 7-azaindole core is governed by the interplay between its electron-rich pyrrole ring and its electron-deficient pyridine ring. The lone pair of the pyrrole nitrogen participates in the aromatic system, rendering the C2 and C3 positions nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine nitrogen withdraws electron density from its ring, making it prone to nucleophilic substitution, especially when activated by a suitable leaving group. The introduction of substituents at either the C3 or C6 position dramatically alters this electronic landscape.

1H-Pyrrolo[2,3-b]pyridine (Standard 7-Azaindole): The unsubstituted core represents a balanced system. The pyrrole ring is the primary site for electrophilic aromatic substitution, with a preference for the C3 position. The pyridine ring is generally unreactive towards electrophiles unless under harsh conditions.[5]

3-Methyl-7-azaindole: The methyl group at the C3 position is a classic electron-donating group (EDG) through hyperconjugation and induction.[6] This has two major consequences:

  • Increased Nucleophilicity of the Pyrrole Ring: The EDG at C3 enhances the electron density of the pyrrole ring, making it significantly more reactive towards electrophiles.

  • Steric Hindrance: The presence of the methyl group at C3 can sterically hinder reactions at the adjacent C2 and C4 positions.

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile: The nitrile (cyano) group at the C6 position is a potent electron-withdrawing group (EWG) through both induction and resonance.[7] This leads to:

  • Decreased Nucleophilicity of the Entire Scaffold: The EWG deactivates the entire ring system towards electrophilic attack.

  • Activation of the Pyridine Ring to Nucleophilic Attack: The electron-deficient nature of the pyridine ring is further amplified, making it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrile group.

  • Increased Acidity of the N-H Proton: The inductive effect of the nitrile group increases the acidity of the pyrrole N-H proton, which can influence metalation reactions and the choice of protecting groups.

The following diagram illustrates the electronic influence of these substituents on the 7-azaindole core.

Caption: Electronic modulation of the 7-azaindole scaffold.

Comparative Reactivity in Key Transformations

The differing electronic properties of these three scaffolds lead to distinct outcomes in common synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the 7-azaindole core predominantly occurs on the electron-rich pyrrole ring.

  • Standard 7-Azaindole: Reacts readily with various electrophiles at the C3 position.[8]

  • 3-Methyl-7-azaindole: The C3-methyl group hyperactivates the pyrrole ring. While C3 is now blocked, electrophilic attack is expected to be more facile than in the parent compound, likely occurring at the C2 position, provided steric hindrance is not prohibitive.

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile: The potent deactivating effect of the C6-nitrile group renders the entire molecule less reactive towards electrophiles. While C3 remains the most likely site of attack due to the inherent reactivity of the pyrrole ring, more forcing reaction conditions would be required compared to the unsubstituted analog.

Metalation and Directed ortho-Metalation (DoM)

Metalation is a powerful strategy for the functionalization of the 7-azaindole scaffold, with the site of deprotonation being highly dependent on the directing group and reaction conditions.

  • Standard 7-Azaindole: N-protection with a suitable directing group, such as a carbamoyl group, can direct metalation to specific positions. For instance, an N1-directing group can facilitate metalation at C2, while an N7-directing group can direct metalation to C6.[9][10]

  • 3-Methyl-7-azaindole: The C3-methyl group can sterically hinder metalation at the C2 position, potentially favoring metalation at other sites like C4, especially with appropriate directing groups.

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile: The increased acidity of the N-H proton may allow for N-deprotonation with weaker bases. Furthermore, the nitrile group itself could potentially act as a weak directing group for metalation at the C5 position.

The following table summarizes the expected reactivity patterns:

CompoundElectronic Nature of SubstituentPredicted Reactivity towards EASPredicted Reactivity towards Nucleophilic AttackKey Considerations for Metalation
Standard 7-Azaindole NoneModerate at C3Low (requires activation)N-protection with directing group is crucial for regioselectivity.
3-Methyl-7-azaindole Electron-donating (methyl at C3)High (activated pyrrole ring)LowSteric hindrance from C3-methyl may influence regioselectivity.
6-Cyano-7-azaindole Electron-withdrawing (nitrile at C6)Low (deactivated system)High (activated pyridine ring)Increased N-H acidity; potential for nitrile-directed metalation.

Experimental Protocols: A Representative Workflow

The following protocol for a Suzuki-Miyaura cross-coupling reaction on a bromo-substituted 7-azaindole illustrates a common functionalization strategy. The electronic nature of the substituents in the 3-methyl and 6-cyano analogs would be expected to influence the reaction kinetics.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-7-azaindole
  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromo-7-azaindole derivative (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

  • Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

For the 3-methyl-7-azaindole derivative, the electron-donating nature of the methyl group might slightly impede the oxidative addition step if the bromine is on the pyrrole ring. Conversely, for the 6-cyano-7-azaindole , the electron-withdrawing nitrile group would likely accelerate the oxidative addition of a palladium catalyst to a bromo-substituted pyridine ring, potentially allowing for milder reaction conditions or shorter reaction times.

G cluster_workflow Decision Workflow for 7-Azaindole Functionalization cluster_eas EAS Pathway cluster_metalation Metalation Pathway cluster_snar SNAr Pathway start Desired Reaction? eas Electrophilic Aromatic Substitution (EAS) start->eas metalation Metalation / DoM start->metalation snar Nucleophilic Aromatic Substitution (SNAr) start->snar eas_choice Need enhanced reactivity? eas->eas_choice eas_deactivated Anticipate slower reaction with 6-Cyano-7-azaindole eas->eas_deactivated metalation_choice Desired regioselectivity? metalation->metalation_choice snar_choice Need to activate the pyridine ring? snar->snar_choice eas_yes Use 3-Methyl-7-azaindole eas_choice->eas_yes Yes eas_no Use Standard 7-Azaindole eas_choice->eas_no No metalation_c2 Standard 7-Azaindole with N1-directing group metalation_choice->metalation_c2 metalation_c6 Standard 7-Azaindole with N7-directing group metalation_choice->metalation_c6 metalation_c5 Consider 6-Cyano-7-azaindole (potential nitrile direction) metalation_choice->metalation_c5 snar_yes Use 6-Cyano-7-azaindole with leaving group snar_choice->snar_yes Yes snar_no Standard/3-Methyl derivatives are less suitable snar_choice->snar_no No

Caption: A decision-making flowchart for selecting the appropriate 7-azaindole derivative.

Conclusion and Future Perspectives

The strategic placement of even simple functional groups like a methyl or a nitrile group profoundly impacts the reactivity of the 7-azaindole scaffold. The 3-methyl derivative serves as an electron-rich analog, primed for electrophilic substitution, while the 6-cyano derivative is an electron-poor system, activated for nucleophilic attack on the pyridine ring. The standard 7-azaindole remains a versatile, balanced starting point.

A thorough understanding of these electronic effects is not merely academic; it is a critical tool for the medicinal chemist. By selecting the appropriate starting material, researchers can streamline synthetic routes, achieve desired regioselectivity, and ultimately accelerate the discovery and development of novel, life-saving therapeutics. The continued exploration of new methods for the selective functionalization of these and other substituted 7-azaindoles will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Schneider, C., et al. (2012). Directed peri-Metalation of 7-Azaindoles by In Situ Anionic Shielding. Angewandte Chemie International Edition, 51(11), 2722–2726. [Link]

  • Snieckus, V., et al. (2017). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 56(34), 10232-10236. [Link]

  • Snieckus, V., et al. (2017). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Scite.ai. [Link]

  • Various Authors. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(19), 4324-4327. [Link]

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, 18, 1-11. [Link]

  • O'Shea, D. F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]

  • Reddy, V. P., et al. (2018). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ResearchGate. [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]

  • Jana, U., et al. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5842-5845. [Link]

  • Nuhant, P., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters, 17(17), 4292-4295. [Link]

  • Guéret, A., et al. (2007). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • Sharma, A., & Kumar, V. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(56), 34057-34074. [Link]

  • Zotti, G., et al. (2000). Steric and Electronic Effects in Methyl-Substituted 2,2'-Bipyrroles and Poly(2,2'-Bipyrrole)s: Part II. Theoretical Investigation on Monomers. Chemistry of Materials, 12(5), 1334-1341. [Link]

  • Yılmaz, F., & Avcı, D. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. Dergipark. [Link]

  • White, J. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2413-2421. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14566-14574. [Link]

  • Liu, W., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Chemical Science, 13(13), 3769-3775. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(2), 947-958. [Link]

  • Liu, W., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Chemical Science, 13(13), 3769-3775. [Link]

  • ResearchGate. (2023). Preparation of 7‐azaindoline and 7‐azaindole via 3‐methylpyridine. ResearchGate. [Link]

  • Nieto, I., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 57(17), 10794-10803. [Link]

  • Kysil, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 403-410. [Link]

  • Chen, P.-H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(21), 6246-6254. [Link]

  • Guillarme, S., & Leger, J.-M. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1845-1852. [Link]

  • Chem LibreTexts. (n.d.). Electrophilic substitution at the indole. Chem LibreTexts. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]

  • Döpp, D., & Döpp, H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Da Settimo, F., et al. (2013). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry, 56(16), 6535-6546. [Link]

  • PubChem. (n.d.). 3-Methyl-7-azaindole. PubChem. [Link]

  • Szabó, K., et al. (2015). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 11, 2235-2242. [Link]

  • Chem LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

  • Kysil, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Analysis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Comparative Validation Study

Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery, heterocyclic compounds form the structural core of a vast number of therapeutic agents.[1][2] Among these, the pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, heterocyclic compounds form the structural core of a vast number of therapeutic agents.[1][2] Among these, the pyrrolopyridine scaffold is of significant interest due to its prevalence in molecules targeting a range of diseases.[3][4] 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (also known as 3-Methyl-7-azaindole-6-carbonitrile) is one such molecule, representing a class of compounds whose purity, stability, and concentration must be precisely determined throughout the development lifecycle.[5][6]

The development of a robust, reliable, and validated analytical method is not merely a procedural step; it is the foundation of quality control, ensuring the safety and efficacy of the final drug product.[7][8] This guide provides an in-depth, experience-driven walkthrough of developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this target analyte. Furthermore, it offers a critical comparison with a high-throughput alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to guide researchers in selecting the optimal method for their specific analytical challenge.

Part 1: The Workhorse Method: Stability-Indicating RP-HPLC with UV Detection

For routine quality control (QC), assay, and purity evaluation of a chromophoric Active Pharmaceutical Ingredient (API) like 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the gold standard.[9] Its widespread availability, cost-effectiveness, and robustness make it an indispensable tool in any pharmaceutical laboratory.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (RP-HPLC): The analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and versatile mode of HPLC for small-molecule drugs.[9][10]

  • C18 Column: An octadecylsilane (C18) column is the universal starting point for RP-HPLC method development due to its strong hydrophobicity, which provides excellent retention for a wide range of organic molecules.

  • Buffered Mobile Phase: The pyrrolopyridine structure contains basic nitrogen atoms.[11] Using a buffered mobile phase (e.g., phosphate buffer at a slightly acidic pH) is critical to ensure a consistent ionization state of the analyte. This prevents peak tailing and ensures reproducible retention times.

  • UV Detection: The fused aromatic ring system of the analyte contains conjugated double bonds, which absorb UV light.[9] A UV detector, particularly a Photodiode Array (PDA) detector, offers high sensitivity and allows for the assessment of peak purity.[7]

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: Mobile Phase A : Mobile Phase B (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm (based on UV scan of the analyte).

  • Run Time: 10 minutes.

3. Solution Preparation:

  • Diluent: Mobile Phase A : Mobile Phase B (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Part 2: The Trustworthiness Framework: Full Method Validation per ICH Q2(R1)

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] The following protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guideline to create a self-validating system where the data's integrity is assured.[14][15]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_val Phase 2: ICH Q2(R1) Validation cluster_out Phase 3: Outcome Dev Method Development & Optimization Proto Finalized Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Validated Method & Validation Report Rob->Report Method_Selection_Tree start What is the Analytical Goal? q1 Quantification in Biological Matrix (e.g., Plasma)? start->q1 q2 Routine QC / API Assay / Purity >0.1%? start->q2 q3 Trace Impurity Profiling (<0.1%)? start->q3 q1->q2 No ans_uplc UPLC-MS/MS q1->ans_uplc Yes q2->q3 No ans_hplc HPLC-UV q2->ans_hplc Yes q3->ans_uplc Yes

Sources

Comparative

Bioisosteric replacement strategies comparing 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- with indole analogs

Bioisosteric Replacement Strategies: A Comparative Guide on 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- vs. Indole Analogs In the landscape of modern medicinal chemistry and lead optimization, the bioisosteric re...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Strategies: A Comparative Guide on 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- vs. Indole Analogs

In the landscape of modern medicinal chemistry and lead optimization, the bioisosteric replacement of an indole core with a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a masterclass in modulating physicochemical and pharmacokinetic properties. As a Senior Application Scientist, I frequently utilize this strategy to rescue drug candidates suffering from poor metabolic stability or weak target affinity.

This guide provides an objective, data-driven comparison between 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (the 7-azaindole derivative) and its direct carbon-isostere, 3-methyl-1H-indole-6-carbonitrile , detailing the mechanistic causality behind their performance differences and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: The 7-Azaindole Advantage

The structural divergence between these two molecules lies in a single atom: the substitution of a carbon atom (CH) at position 7 of the indole ring with a nitrogen atom (N). This seemingly minor modification fundamentally alters the molecule's electronic distribution and interaction potential[1].

  • Bidentate Kinase Hinge Binding: The indole scaffold provides a single hydrogen-bond (H-bond) donor via its pyrrole NH. In contrast, the 7-azaindole scaffold introduces an adjacent H-bond acceptor (the N7 atom). This configuration perfectly mimics the adenine ring of ATP, allowing the 7-azaindole to form a highly stable, bidentate hydrogen-bonding network with the backbone amides of a kinase hinge region[2]. This dual interaction anchors the molecule in both "normal" and "flipped" binding modes, drastically lowering the dissociation constant ( Kd​ )[3].

  • Metabolic Shielding via Electronic Modulation: Indoles are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid aromatization or hydroxylation. The introduction of the electronegative N7 atom withdraws electron density from the bicyclic ring system, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and rendering the scaffold highly resistant to oxidative attack[4].

  • Synergy of the 3-Methyl and 6-Carbonitrile Substituents: The 3-methyl group provides critical steric bulk, restricting the molecule's rotational degrees of freedom to perfectly occupy hydrophobic pockets adjacent to the kinase gatekeeper residue. Meanwhile, the 6-carbonitrile group serves a dual purpose: it sterically blocks the C6 position (a known metabolic soft spot) and acts as a strong electron-withdrawing group, which lowers the pKa of the pyrrole NH, thereby strengthening its H-bond donor capacity.

BindingLogic Indole Indole Scaffold (Single H-Bond Donor) Hinge Kinase Hinge Region (Backbone Amides) Indole->Hinge NH Donor Only Azaindole 7-Azaindole Scaffold (Bidentate H-Bonding) Azaindole->Hinge NH Donor + N7 Acceptor

Fig 1: Bidentate hydrogen bonding advantage of 7-azaindole at the kinase hinge region.

Comparative Physicochemical and Metabolic Data

The theoretical and empirical shifts resulting from this bioisosteric replacement are summarized below. The data reflects established structure-activity relationship (SAR) trends observed when transitioning from an indole to a 7-azaindole core in kinase inhibitor development[2].

Parameter3-Methyl-1H-indole-6-carbonitrile1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-Causality of the Bioisosteric Shift
Kinase Binding ( Kd​ ) ~150 nM (Monodentate)< 10 nM (Bidentate)N7 acts as a secondary H-bond acceptor, locking the hinge conformation.
Aqueous Solubility < 10 µg/mL> 50 µg/mLThe pyridine nitrogen increases polarity and disrupts crystal lattice packing.
HLM Intrinsic Clearance > 80 µL/min/mg< 20 µL/min/mgN7 reduces ring electron density, resisting CYP450-driven oxidation.
Lipophilicity (ClogP) ~ 3.2~ 2.4Incorporation of the heteroatom significantly lowers the partition coefficient.

Self-Validating Experimental Protocols

To objectively prove the superiority of the 7-azaindole derivative, we employ rigorous, self-validating experimental workflows. Do not rely on single-point assays; the following protocols are designed with internal control gates to ensure data integrity.

Protocol A: TR-FRET Kinase Hinge Binding Assay

Purpose: To quantify the bidentate binding advantage. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because its time-gated fluorescence eliminates compound autofluorescence artifacts—a critical validation step when screening highly conjugated heterocycles.

  • Reagent Preparation: Prepare the target kinase domain, a europium-labeled anti-tag antibody, and a kinase-specific fluorescent tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense the 7-azaindole and indole analogs in a 12-point dose-response curve (10 µM to 0.5 nM) into a 384-well microplate.

  • Equilibration: Add the kinase/antibody/tracer mixture to the compounds. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection & Self-Validation: Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Validation Gate: Calculate the Z'-factor using DMSO-only (high signal) and a known pan-kinase inhibitor (low signal) controls. A Z' > 0.6 validates the assay's structural integrity and confirms the Kd​ shift is genuine.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability

Purpose: To empirically validate the protective electron-withdrawing effect of the N7 atom against Phase I oxidative metabolism[4].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the test compounds (1 µM final concentration) into the HLM matrix and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of cold acetonitrile containing a stable-isotope internal standard (IS).

  • LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

HLMWorkflow Step1 1. Compound Incubation (HLM + NADPH @ 37°C) Step2 2. Kinetic Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Reaction Quench (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Substrate Depletion) Step3->Step4 Control Validation Gate: Minus-NADPH Blank Control->Step1 Rules out non-CYP degradation

Fig 2: Human Liver Microsome (HLM) metabolic stability assay workflow with validation controls.

Conclusion

The transition from 3-methyl-1H-indole-6-carbonitrile to 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is not merely a structural tweak; it is a calculated bioisosteric upgrade. By introducing the N7 atom, researchers can systematically solve the dual challenges of weak target affinity and poor metabolic stability. The resulting bidentate hinge-binding capability and reduced CYP450 liability make the 7-azaindole derivative a vastly superior scaffold for advanced drug development programs.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link]

  • Title: Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) Source: PMC (NIH) URL:[Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL:[Link]

Sources

Validation

Comparative FTIR Analysis of the Cyano Group in 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Executive Summary In drug development and materials science, the precise characterization of functional groups is critical for structural verification and quality assurance. 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, the precise characterization of functional groups is critical for structural verification and quality assurance. 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1638763-28-6) is a highly functionalized 7-azaindole derivative[1]. The cyano (-C≡N) group serves as a powerful spectroscopic probe due to its distinct absorption in the infrared region (typically 2260–2220 cm⁻¹), a region largely devoid of [2]. This guide objectively compares the FTIR performance of this specific conjugated nitrile against aliphatic and unconjugated alternatives, providing researchers with actionable, mechanistic insights and a self-validating analytical protocol.

Mechanistic Drivers of Cyano Band Shifts

The stretching frequency of a chemical bond in FTIR is governed by Hooke's Law, which dictates that frequency is proportional to the square root of the bond's force constant. For the cyano group in 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, two primary electronic effects dictate its spectral signature:

  • Extended Conjugation: The -C≡N group is directly attached to the electron-rich 7-azaindole core. This conjugation allows the π-electrons of the aromatic system to delocalize into the π* antibonding orbitals of the cyano group. This resonance contribution (forming a partial C=C=N⁻ structure) lowers the bond order and the force constant, shifting the absorption to a lower wavenumber (~2220–2225 cm⁻¹) [3].

  • Inductive (+I) Effect: The methyl group at the 3-position acts as an electron donor. This pushes additional electron density into the azaindole ring, amplifying the conjugation effect and significantly increasing the transition dipole moment during the C≡N stretching vibration. Consequently, the [4].

Comparative FTIR Performance Data

To objectively evaluate the spectral behavior of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, we compare its cyano stretching band with standard reference nitriles.

Compound CategoryRepresentative AlternativeCyano Stretching Frequency (cm⁻¹)Band IntensityMechanistic Driver
Aliphatic Nitrile Valeronitrile2240 – 2260WeakLack of conjugation; minimal change in dipole moment during vibration.
Unconjugated Aromatic Benzyl cyanide2240 – 2250Weak to MediumMethylene spacer disrupts π-conjugation between the aromatic ring and the cyano group.
Simple Aromatic Benzonitrile2220 – 2230Medium to StrongDirect conjugation with the phenyl ring increases polarizability.
Target Compound 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile 2220 – 2225 Strong Extended delocalization via the azaindole core combined with the +I effect of the 3-methyl group.
Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the preferred method for this analysis. It eliminates the need for KBr pellet pressing, which can introduce moisture (broadening the baseline) and induce polymorphic changes. The following self-validating protocol ensures high-fidelity data acquisition.

Step 1: System Suitability & Calibration

  • Action: Acquire a spectrum of a standard polystyrene calibration film.

  • Causality: Validates the wavelength accuracy of the interferometer before measuring the narrow cyano band.

  • Validation Check: The aromatic C-C stretching band must appear precisely at 1601 cm⁻¹ (± 1 cm⁻¹).

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol. Once dry, collect 32 scans at 4 cm⁻¹ resolution of the empty crystal.

  • Causality: Subtracts atmospheric water vapor and CO₂ contributions to prevent baseline drift.

  • Validation Check: The single-beam energy profile must show a stable baseline with <0.5% noise in the critical 2300–2200 cm⁻¹ window.

Step 3: Sample Application

  • Action: Place ~2-5 mg of 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile powder onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The evanescent wave penetrates only a few micrometers into the sample. Consistent, high pressure ensures intimate optical contact, maximizing the signal-to-noise ratio without crushing the crystal.

  • Validation Check: The software's live preview should display a raw absorbance value of at least 0.1 AU for the strongest bands before proceeding.

Step 4: Spectral Acquisition & Processing

  • Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm using the instrument's software.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, appearing artificially intense). This normalizes the spectrum for direct comparison with transmission literature.

  • Validation Check: Post-correction, the baseline should return to near-zero absorbance across the 4000-400 cm⁻¹ range.

Structural Logic Diagram

Structural_Effects Core 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Conjugation Azaindole Core Conjugation (Delocalization of π electrons) Core->Conjugation Inductive 3-Methyl Group (+I Electron Donation) Core->Inductive BondStrength Decreased C≡N Bond Order (Increased C=C=N⁻ resonance) Conjugation->BondStrength Dipole Increased Dipole Moment Change During Vibration Conjugation->Dipole Inductive->BondStrength Inductive->Dipole ResultFreq Lower Frequency Shift (~2220 - 2225 cm⁻¹) BondStrength->ResultFreq ResultInt Enhanced Peak Intensity (Strong Band) Dipole->ResultInt

Causal pathways linking the molecular structure of the target compound to its FTIR signature.

References
  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Organic Chemistry (McMurry). URL: [Link]

  • ACS Combinatorial Science. "One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds." ACS Publications. URL:[Link]

  • ResearchGate. "Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups." ResearchGate Publications. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- proper disposal procedures

Standard Operating Procedure & Disposal Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- As drug development accelerates, the handling of specialized heterocyclic building blocks requires rigorous, self-validat...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

As drug development accelerates, the handling of specialized heterocyclic building blocks requires rigorous, self-validating safety protocols. 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (commonly known as 3-Methyl-7-azaindole-6-carbonitrile) is a highly valuable scaffold in the synthesis of kinase inhibitors and biologically active macromolecules[1]. However, its structural components—specifically the biologically active azaindole core and the reactive carbonitrile (nitrile) group—demand strict operational and disposal procedures to mitigate toxicity and environmental contamination.

This guide provides researchers and laboratory managers with the mechanistic reasoning and step-by-step methodologies required to safely handle, package, and dispose of this compound.

Chemical Profile & Quantitative Data

Before initiating any experimental workflow, personnel must understand the physical and hazard profile of the target compound. The following table summarizes the critical data required for environmental health and safety (EHS) compliance.

Property / ParameterSpecification
Chemical Name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Common Synonym 3-Methyl-7-azaindole-6-carbonitrile[1]
CAS Number 1638763-28-6[1]
Molecular Formula C9H7N3[1]
Molecular Weight 157.17 g/mol [1]
Functional Hazards Azaindole core (bioactive), Cyanide/Nitrile (toxic)[1]
Chemical Incompatibilities Strong acids, strong oxidizers, reducing agents, alkali metals[2]
Approved Disposal Method High-temperature incineration (with NOx scrubbing)[2],[3]

Hazard Causality & Mechanistic Safety (E-E-A-T)

To build a truly safe laboratory environment, we must move beyond memorizing rules and understand the causality behind chemical hazards.

The Nitrile Risk Factor: The primary hazard of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- lies in its carbonitrile (-C≡N) functional group. While aromatic and heterocyclic nitriles are generally more stable than aliphatic nitriles, they are not inert. If this compound is inadvertently mixed with strong aqueous acids (e.g., Hydrochloric acid, Trifluoroacetic acid) during waste consolidation, the nitrile group can undergo acid-catalyzed hydrolysis. Under extreme conditions or elevated temperatures, this reaction pathway can liberate hydrogen cyanide (HCN) gas —a highly lethal respiratory hazard[2].

The Permeation Vehicle Effect: In its solid powder form, the compound poses an inhalation and ingestion risk. However, in drug discovery workflows, it is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., Chloroform, DCM). These solvents act as "permeation vehicles." For instance, if handled in chloroform, standard nitrile gloves offer virtually zero protection, as chloroform rapidly degrades nitrile rubber, carrying the toxic azaindole solute directly through the glove and into the skin[4].

Environmental Persistence: Nitrogen-containing heterocycles like azaindoles do not readily biodegrade and can be highly toxic to aquatic life. Consequently, they must never be disposed of via the sanitary sewer or allowed to evaporate in a fume hood[5],[6].

Experimental Workflow: Safe Handling & Waste Generation

Every protocol must be a self-validating system. Follow these steps to ensure safe handling before disposal even begins.

Step 1: Engineering Controls

  • Action: Conduct all weighing, dissolution, and transfer operations inside a certified laboratory chemical fume hood[6].

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Dynamic PPE Selection

  • For Solid Powder: Wear standard nitrile examination gloves, a fastened lab coat, and chemical splash goggles[7].

  • For Organic Solutions: If the compound is dissolved in aggressive solvents (e.g., Chloroform or DCM), you must upgrade to heavier-duty hand protection, such as reusable Viton/Butyl gloves, or utilize a double-gloving strategy with frequent changes to prevent solvent permeation[4].

Step 3: Minimization Strategy

  • Action: Weigh only the stoichiometric amount required for the immediate assay. Do not create large stock solutions unless strictly necessary, as this unnecessarily increases the volume of hazardous liquid waste[8].

Proper Disposal Procedures (Step-by-Step)

The disposal of organic nitriles is strictly regulated by the EPA and institutional EHS guidelines. The only universally approved method for the destruction of heterocyclic nitriles is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers [2],[3].

Follow this step-by-step protocol to prepare the waste for institutional collection:

Step 1: Strict Waste Segregation (The "No-Acid" Rule)

  • Separate all waste containing 3-methyl-7-azaindole-6-carbonitrile into "Solid" and "Liquid" streams.

  • CRITICAL: Never mix liquid organic nitrile waste with acidic waste streams. Verify the pH of the waste container is neutral or slightly basic (pH ≥ 7) before adding the nitrile solution to prevent the accidental generation of HCN gas[5],[2].

Step 2: Primary Containment

  • Solid Waste: Place contaminated weigh boats, pipette tips, and empty vials into a rigid High-Density Polyethylene (HDPE) container or a double-lined, clear polyethylene hazardous waste bag.

  • Liquid Waste: Collect solvent waste in a compatible, chemically resistant container—preferably an HDPE carboy or a plastic-coated glass bottle. Ensure the container has a tight-fitting, leak-proof cap[9].

Step 3: Labeling and Secondary Containment

  • Deface any original chemical labels if reusing a container[5].

  • Apply a standardized Hazardous Waste label. Explicitly write: "Toxic Organic Nitrile Waste - Contains 3-Methyl-7-azaindole-6-carbonitrile and [List Solvents]".

  • Place the primary waste container inside a secondary containment bin to catch any potential leaks or catastrophic bottle failures[5],[4].

Step 4: Institutional Transfer

  • Do not store the waste indefinitely. Once the container is 80% full, submit a waste collection request to your institutional EHS or Hazardous Waste Collection Program[5].

  • The waste will be transported to an EPA-approved facility where it will undergo high-temperature incineration. The NOx scrubbers at these facilities neutralize the nitrogen oxides produced during the combustion of the azaindole and nitrile nitrogen atoms[2],[3].

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for segregating and packaging 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- waste safely.

NitrileDisposal Start Waste Generation: 3-Methyl-7-azaindole-6-carbonitrile Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Containment Primary Containment: HDPE or Glass Carboys Solid->Containment CheckAcid Is the waste mixed with strong acids? Liquid->CheckAcid Danger CRITICAL DANGER Risk of HCN Gas Release Segregate Immediately! CheckAcid->Danger YES (pH < 7) SafeLiquid Non-Acidic Organic Waste (pH ≥ 7) CheckAcid->SafeLiquid NO (pH ≥ 7) SafeLiquid->Containment Labeling Labeling: "Toxic Organic Nitrile Waste" Containment->Labeling Incineration Final Disposal: EPA-Approved Incineration (with NOx Scrubbers) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 3-methyl-7-azaindole-6-carbonitrile waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste - Nitriles". VUMC Environmental Health and Safety. URL: [Link]

  • Department of Energy (DOE) / GovInfo. "The Office of Environmental Management Technical Reports - Organic Nitrile Incineration". GovInfo. URL: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Comprehensive Safety and Handling Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- This guide provides essential safety protocols and operational directives for the handling and disposal of 1H-Pyrrolo[2,3-b]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

This guide provides essential safety protocols and operational directives for the handling and disposal of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- (CAS No. 1638763-28-6).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazards of structurally related pyrrolopyridine derivatives and general best practices for handling pyridine-containing compounds. A conservative approach to personal protective equipment (PPE) and handling is therefore mandated.

The structural backbone of this molecule, a pyrrolopyridine, is a heterocyclic compound that can present various biological and chemical activities. The presence of a carbonitrile group suggests potential toxicity, and as such, this compound should be handled with care to avoid exposure.

I. Hazard Assessment and Core Principles

Core Safety Principle: In the absence of comprehensive data, treat 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- as a hazardous substance. All handling should occur in a controlled environment with appropriate engineering controls and personal protective equipment to minimize any potential exposure.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene) are mandatory. Research has shown that wearing protective gloves can significantly reduce exposure to chemicals.[4] Always inspect gloves for any signs of degradation or punctures before use. For extended operations, consider double-gloving.
Eye and Face Protection Tightly fitting safety goggles with side-shields are required to protect against splashes.[5] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be worn.[6]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Donning and Doffing PPE Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

III. Operational and Handling Plan

A. Engineering Controls:

  • Ventilation: Always handle 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

B. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all required equipment and reagents ready.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the dissolution vessel is appropriately labeled.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

IV. Spill Management and Disposal Plan

A. Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Spill Response Decision Tree:

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert EHS and Facility Management Evacuate->Alert Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for spill response.

B. Waste Disposal:

Pyridine-containing compounds are generally considered hazardous waste and require specific disposal procedures.[7][9]

  • Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-".[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for final disposal. Never pour this chemical or its waste down the drain or dispose of it with regular trash.[8]

V. Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with handling 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-, ensuring a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Growing Produce. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine ToxProfile. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • University of Kentucky. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 6-methyl-. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-methyl-3-nitro-. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
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1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
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